molecular formula C6H14ClNO B1371211 1-[Ethyl(methyl)amino]acetone hydrochloride CAS No. 1158315-95-7

1-[Ethyl(methyl)amino]acetone hydrochloride

Cat. No.: B1371211
CAS No.: 1158315-95-7
M. Wt: 151.63 g/mol
InChI Key: JYGSCNZOWISAMU-UHFFFAOYSA-N
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Description

1-[Ethyl(methyl)amino]acetone hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[ethyl(methyl)amino]propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-4-7(3)5-6(2)8;/h4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGSCNZOWISAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-[Ethyl(methyl)amino]acetone Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-[Ethyl(methyl)amino]acetone hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on the scientific rationale behind the described methodologies.

Introduction and Chemical Identity

This compound is a small molecule belonging to the class of β-aminoketones. Its structure comprises a ketone functional group and a tertiary amine, which is protonated to form a stable hydrochloride salt. This salt form enhances the compound's stability and water solubility, making it more amenable to handling and use in various research applications. The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClNO[1]
Molecular Weight 151.63 g/mol [1]
CAS Number 1158315-95-7[1]
Canonical SMILES CCN(C)CC(=O)C.[H]Cl
IUPAC Name 1-(Ethyl(methyl)amino)propan-2-one hydrochloride

The bifunctional nature of β-aminoketones makes them valuable synthons in organic chemistry and medicinal chemistry.[2] They serve as precursors for the synthesis of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.[2]

Synthesis of this compound via the Mannich Reaction

A robust and widely applicable method for the synthesis of β-aminoketones is the Mannich reaction.[3] This three-component condensation reaction involves an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-ethylmethylamine) in the form of its hydrochloride salt.[3]

Proposed Synthetic Protocol

The following protocol outlines a plausible laboratory-scale synthesis of this compound.

Materials:

  • N-ethylmethylamine hydrochloride

  • Paraformaldehyde

  • Acetone

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethylmethylamine hydrochloride (1 equivalent), paraformaldehyde (1.2 equivalents), and a suitable solvent such as ethanol.

  • Addition of Acetone: To this suspension, add an excess of acetone, which serves as both a reactant and a solvent.

  • Reaction Initiation: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetone and ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reaction Mechanism

The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the secondary amine and formaldehyde. The enol form of acetone then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone.

Mannich_Reaction Amine N-Ethylmethylamine Iminium Iminium Ion Amine->Iminium + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Iminium Acetone_enol Acetone (enol form) Product 1-[Ethyl(methyl)amino]acetone Acetone_enol->Product + Iminium Ion Iminium->Product Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW FG Functional Group Identification IR->FG Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of this compound.

Potential Applications in Drug Development

β-Aminoketones are recognized as important pharmacophores and are found in a variety of biologically active compounds. [4]They are precursors to γ-amino alcohols, which are present in numerous pharmaceuticals. The structural motif of this compound makes it a potential building block for the synthesis of novel therapeutic agents. For instance, aminoketones have been investigated for their potential as:

  • Antidepressants: The aminoketone bupropion is a well-known antidepressant. [4]* Local Anesthetics: Certain aminoketones have demonstrated local anesthetic properties. [5]* Anticancer Agents: The aminoketone scaffold has been incorporated into molecules with antitumor activity.

  • Antimicrobial Agents: Some β-aminoketones have shown promising antibacterial and antifungal activities.

Stability Testing

To ensure the quality and shelf-life of this compound, a comprehensive stability testing program should be implemented according to the International Council for Harmonisation (ICH) guidelines Q1A(R2). [6][7]

Forced Degradation Studies

Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods. Stress conditions should include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperatures.

  • Photostability: Exposure to light.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies should be conducted under controlled temperature and humidity conditions as specified by ICH guidelines. Samples should be analyzed at predetermined time points for appearance, purity (using a validated HPLC method), and other relevant physicochemical properties.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The methodologies and analytical strategies outlined herein are intended to serve as a valuable resource for researchers and professionals working with this compound and related β-aminoketones. Further research into the biological activities of derivatives of this compound could lead to the discovery of novel therapeutic agents.

References

  • PubChem. 1-(Ethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.

  • School of Chemistry - Trinity College Dublin. (ethylamino)-. [Link]. Accessed January 23, 2026.

  • PubChem. 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.

  • PubChem. 1-[Ethyl(methyl)amino]propan-2-ol. National Center for Biotechnology Information. [Link]. Accessed January 23, 2026.

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). BMC Chemistry. 2024;18(1):23. doi:10.1186/s13065-024-01168-z.
  • Allen LAT, Raclea R-C, Natho P, Parsons PJ. Recent advances in the synthesis of α-amino ketones. Org Biomol Chem. 2021;19(2):244-264. doi:10.1039/d0ob02098b.
  • Google Patents. Preparation method of 2-amino-2-methyl-1-propanol. . Accessed January 23, 2026.
  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]. Accessed January 23, 2026.

  • International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]. Accessed January 23, 2026.

  • ResearchGate. Drug molecules consisting of b-aminoketone fragments. [Link]. Accessed January 23, 2026.

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]. Accessed January 23, 2026.

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]. Accessed January 23, 2026.

  • International Council for Harmonisation. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]. Accessed January 23, 2026.

  • Google Patents. Preparation method of 3-methylamino-1-phenylpropanol. . Accessed January 23, 2026.
  • Dimmock JR, Vashishtha SC, Stables JP. Synthesis and anticonvulsant properties of some 2-(aroyl)-3-aminobenzofuran derivatives. Eur J Med Chem. 2000;35(2):241-248. doi:10.1016/s0223-5234(00)00122-8.
  • Taylor & Francis Online. Aminoketone – Knowledge and References. [Link]. Accessed January 23, 2026.

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines: Drug Stability Testing Essentials. [Link]. Accessed January 23, 2026.

  • International Council for Harmonisation. ICH Guidelines. [Link]. Accessed January 23, 2026.

  • The Royal Society of Chemistry. Supplementary Information. [Link]. Accessed January 23, 2026.

  • Wikipedia. Tirzepatide. [Link]. Accessed January 23, 2026.

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]. Accessed January 23, 2026.

  • ChemTube3D. Mannich reaction. [Link]. Accessed January 23, 2026.

  • ResearchGate. The Mannich Reaction. [Link]. Accessed January 23, 2026.

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]. Accessed January 23, 2026.

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]. Accessed January 23, 2026.

  • Google Patents.

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling and Management of 1-[Ethyl(methyl)amino]propan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

The advancement of pharmaceutical and chemical research invariably introduces novel molecules with undefined safety profiles. 1-[Ethyl(methyl)amino]propan-2-one hydrochloride, a substituted cathinone derivative, represents such a frontier. As a beta-keto-phenethylamine, its structural similarity to known central nervous system stimulants necessitates a robust and proactive approach to safety.[1][2] This guide is crafted to provide researchers and drug development professionals with a comprehensive framework for the safe handling, storage, and emergency management of this compound. In the absence of exhaustive toxicological data for this specific molecule, the principles outlined herein are derived from established best practices for handling potent research chemicals, particularly substituted cathinones and amine hydrochlorides. The core philosophy of this document is risk mitigation through informed caution.

Section 1: Compound Profile and Hazard Assessment

Chemical Identity and Structural Analogy
  • Chemical Name: 1-[Ethyl(methyl)amino]propan-2-one hydrochloride

  • Synonyms: N-Ethyl-N-methyl-aminopropanone HCl

  • Molecular Formula: C₆H₁₄ClNO

  • Molecular Weight: 151.63 g/mol

1-[Ethyl(methyl)amino]propan-2-one hydrochloride belongs to the class of substituted cathinones, which are derivatives of cathinone, a naturally occurring stimulant.[2] The presence of a beta-keto group on the phenethylamine backbone is a defining structural feature.[2] Its hydrochloride salt form generally increases water solubility and may influence its stability and reactivity profile.

Extrapolated Hazard Profile

Expected Primary Hazards:

  • Central Nervous System (CNS) Stimulation: Substituted cathinones are known to act as CNS stimulants.[1]

  • Cardiovascular Effects: Tachycardia and hypertension are common adverse effects associated with this class of compounds.[1]

  • Psychiatric/Neurological Effects: Agitation, paranoia, and hallucinations have been reported with exposure to substituted cathinones.[1]

  • Irritant Properties: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory tract.

A supplier has indicated that this compound may cause an allergic skin reaction (H317) and serious eye irritation (H319).

Data Summary Table

PropertyValue/InformationSource
Molecular Formula C₆H₁₄ClNO-
Molecular Weight 151.63 g/mol -
Physical State Solid (presumed)General knowledge of similar compounds
Known Hazards May cause an allergic skin reaction, Causes serious eye irritationSupplier Information
Primary Hazard Class Substituted Cathinone[2]
Expected Pharmacological Effect Central Nervous System Stimulant[1]

Section 2: Prudent Laboratory Practices and Engineering Controls

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

Designated Work Area

All work with 1-[Ethyl(methyl)amino]propan-2-one hydrochloride should be conducted in a designated area, such as a certified chemical fume hood. This area should be clearly marked with appropriate hazard warnings.

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is mandatory for all manipulations of the solid material or its solutions to prevent inhalation of dust or aerosols.

  • Containment: Use of a glove box may be considered for highly sensitive operations or when handling larger quantities.

Section 3: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

A comprehensive PPE ensemble is required for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.

  • Hand Protection: Double-gloving with compatible nitrile gloves is recommended. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Body Protection: A lab coat, buttoned completely, is the minimum requirement. For larger scale operations, a chemical-resistant apron or disposable coveralls should be worn.

  • Respiratory Protection: For weighing or other procedures that may generate dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, even within a fume hood.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat/Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5 Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill size and hazard Alert->Assess Evacuate Evacuate if necessary SmallSpill Small, manageable spill? Assess->SmallSpill Cleanup Contain and clean up spill using appropriate kit SmallSpill->Cleanup Yes LargeSpill Large or hazardous spill SmallSpill->LargeSpill No Decontaminate Decontaminate area and dispose of waste properly Cleanup->Decontaminate ContactEHS Contact Emergency Services/ Environmental Health & Safety LargeSpill->ContactEHS Report Report the incident ContactEHS->Report Decontaminate->Report

Caption: Decision-making workflow for chemical spill response.

  • For small spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Gently sweep the absorbed material into a labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • For large spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or environmental health and safety office.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [4]

Section 6: Waste Disposal

All waste containing 1-[Ethyl(methyl)amino]propan-2-one hydrochloride, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Section 7: Analytical Characterization (for reference)

While this guide focuses on safety, a brief overview of analytical methods is relevant for identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification of substituted cathinones. [1]* High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis and stability studies of amine hydrochlorides in various matrices.

Disclaimer

This guide is intended for informational purposes only and is based on the best available information for this class of compounds. The absence of specific toxicological data for 1-[Ethyl(methyl)amino]propan-2-one hydrochloride means that all handling should be performed with the utmost caution. All laboratory personnel must be thoroughly trained in general chemical safety and the specific procedures outlined in this document. Always consult your institution's safety protocols and Safety Data Sheets for any chemicals used in conjunction with this compound.

References

  • Paillet-Loilier, M., Cesbron, A., Le Boisselier, R., Bourgine, J., & Debruyne, D. (2014). Emerging drugs of abuse: current perspectives on substituted cathinones. Substance abuse and rehabilitation, 5, 37–52. [Link]

  • Wikipedia. (n.d.). Substituted cathinone. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). Retrieved from a university safety website. (A generic reference for safe handling of hydrochlorides).
  • Material Safety Data Sheet for 2-Phenylethylamine. (n.d.). Cole-Parmer. [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

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solubility of 1-[Ethyl(methyl)amino]propan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Comprehensive Solubility Assessment of 1-[Ethyl(methyl)amino]propan-2-one Hydrochloride

Foreword: Charting the Unknown

The absence of established data presents not a barrier, but an opportunity. It compels us to return to first principles, establishing a rigorous, universally applicable framework for the solubility assessment of novel amine hydrochloride salts. This document is structured not as a simple data sheet, but as a comprehensive methodological whitepaper. It is designed for researchers, medicinal chemists, and formulation scientists, providing the strategic rationale and detailed protocols necessary to build a complete solubility profile from the ground up. We will proceed under the assumption that 1-[Ethyl(methyl)amino]propan-2-one hydrochloride is a new entity, and our task is its complete solubility characterization.

Chapter 1: The Fundamental Nature of Amine Hydrochloride Salts

The decision to develop a drug substance as a salt is a deliberate strategy to optimize its properties. Amine-containing compounds are frequently converted into hydrochloride salts to enhance aqueous solubility, dissolution rate, and stability compared to the free base.[1][2]

Molecular Profile: 1-[Ethyl(methyl)amino]propan-2-one Hydrochloride
  • Structure: The molecule features a tertiary amine, which is protonated to form the hydrochloride salt, and a ketone functional group.

  • Expected Properties: As a salt of a likely weak base (the tertiary amine) and a strong acid (HCl), it is expected to be an ionic solid. Its solubility will be intrinsically linked to the equilibrium between its ionized (salt) form and its non-ionized (free base) form. This equilibrium is governed by the pKa of the tertiary amine and the pH of the aqueous medium.

Critical Factors Governing Solubility

A robust understanding of the forces at play is essential before commencing any experimental work. The solubility of an amine hydrochloride is not a single value but a multi-variable function.

  • pH: This is the most dominant factor. At low pH, the equilibrium favors the protonated, ionized form of the amine, which is typically more soluble. As the pH increases and approaches the pKa of the amine, the un-ionized free base begins to form, which is generally less soluble. This can lead to precipitation, a phenomenon known as disproportionation.[3][4]

  • Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[5] However, this must be experimentally verified. All solubility assessments for pharmaceutical applications should be conducted at a physiologically relevant and controlled temperature, typically 37 °C.[6]

  • Common Ion Effect: The solubility of a hydrochloride salt can be suppressed in solutions already containing chloride ions (e.g., in the stomach, which contains hydrochloric acid).[7][8] This is due to Le Châtelier's principle driving the solubility equilibrium back toward the solid, undissolved salt.[2][8]

  • Solvent Polarity: While aqueous solubility is the primary focus, understanding solubility in various organic and co-solvent systems is crucial for analytical method development and formulation strategies.

Chapter 2: A Phased Experimental Framework for Solubility Determination

A structured, tiered approach to solubility assessment ensures that resources are used efficiently, providing actionable data at each stage of development. The following workflow outlines a comprehensive strategy.

Figure 1: A phased workflow for comprehensive solubility characterization.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the universally accepted gold standard for determining equilibrium solubility.[6] It measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid drug substance.

Objective: To determine the definitive aqueous at a controlled temperature.

Materials:

  • 1-[Ethyl(methyl)amino]propan-2-one hydrochloride

  • Purified water (Type I or HPLC-grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control (or calibrated incubator)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV)

Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. Causality Note: Adding a defined excess (e.g., 10 mg) to a known volume of solvent (e.g., 5 mL) ensures that saturation is achieved and maintained throughout the equilibration period.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37 ± 1 °C).[6] The system should be allowed to equilibrate for a minimum of 48-72 hours. Causality Note: Agitation prevents settling and stratification, while a prolonged equilibration time is necessary to ensure the system reaches true thermodynamic equilibrium, avoiding misleading results from metastable states.

  • Phase Separation & Sampling: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a chemically compatible syringe filter to remove all undissolved particles. Trustworthiness Note: This step is critical. Failure to remove all particulates will lead to a gross overestimation of solubility. The first few drops from the filter should be discarded to prevent drug adsorption effects.

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method (e.g., HPLC-UV) to determine the concentration.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

Protocol: pH-Solubility Profile Determination

This protocol extends the shake-flask method to map solubility across a range of pH values that mimic the gastrointestinal tract.

Objective: To quantify the solubility of the compound in buffers of varying, physiologically relevant pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers, such as:

    • pH 1.2 (simulated gastric fluid)

    • pH 4.5 (acetate buffer)

    • pH 6.8 (phosphate buffer, simulated intestinal fluid)

    • pH 7.4 (phosphate buffer, simulated blood pH)

  • Execution: Follow the exact same shake-flask protocol as described in Section 2.1, but use the prepared buffers as the dissolution media instead of purified water.

  • pH Verification: After the equilibration period, measure and record the final pH of the supernatant in each vial. Trustworthiness Note: The pH of the solution can be altered by the dissolution of an acidic or basic compound. Measuring the final pH is a self-validating step to ensure the data is interpreted correctly.

Chapter 3: Analytical Quantification

The accuracy of any solubility measurement is entirely dependent on the accuracy of the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust technique for this purpose.

High-Level HPLC-UV Method Development Outline:

  • Column Selection: A C18 reversed-phase column is a standard starting point for small molecules.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous portion should be adjusted to ensure good peak shape for the amine-containing analyte (typically 2-3 pH units away from its pKa).

  • Wavelength Selection: Analyze a concentrated solution of the compound on a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λ-max). This wavelength will provide the highest sensitivity for detection.

  • Validation: The method must be validated for linearity, accuracy, and precision across the expected concentration range of the diluted solubility samples.

Chapter 4: Data Interpretation and Advanced Considerations

Data Presentation

Quantitative solubility data should always be presented in a clear, tabular format, including all relevant experimental parameters.

Table 1: pH-Dependent Solubility of 1-[Ethyl(methyl)amino]propan-2-one HCl at 37 °C

Buffer SystemInitial pHFinal pHSolubility (mg/mL)Solubility (mM)
0.1 N HCl1.201.22[Experimental Value][Calculated Value]
50 mM Acetate4.504.55[Experimental Value][Calculated Value]
50 mM Phosphate6.806.75[Experimental Value][Calculated Value]
50 mM Phosphate7.407.31[Experimental Value][Calculated Value]
Understanding Salt Disproportionation

At a pH above the compound's pKa, the hydrochloride salt can convert to its less soluble free base form. This equilibrium is critical to understand.

G cluster_0 Solution Phase cluster_1 Solid Phase R3N-H+ (aq) Protonated Amine (Soluble) R3N (aq) Free Base (In Solution) R3N-H+ (aq)->R3N (aq) pKa dependent Cl- (aq) Chloride Ion (Soluble) H+ (aq) H+ R3N (s) Free Base (Precipitate) R3N (aq)->R3N (s) Precipitation at high pH / [conc] R3N-H+Cl- (s) Salt Form (Solid) R3N-H+Cl- (s)->R3N-H+ (aq) Solubility Product (Ksp)

Figure 2: Equilibrium between a hydrochloride salt and its free base.

This diagram illustrates that in a solution, the solid salt dissolves to form soluble protonated amine and chloride ions. The protonated amine is in a pH-dependent equilibrium with the dissolved free base. If the concentration of the free base exceeds its own intrinsic solubility, it will precipitate out of solution as a solid.[4] This is a critical consideration for developing liquid formulations or predicting behavior in the neutral pH environment of the intestine.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for determining the complete solubility profile of a novel compound such as 1-[Ethyl(methyl)amino]propan-2-one hydrochloride. By moving from high-throughput screening to definitive equilibrium measurements and pH-profiling, researchers can build the robust data package required for informed decision-making in drug development. The emphasis on understanding the "why" behind each experimental step—from equilibration times to pH verification—ensures the generation of trustworthy, high-quality data. This methodical approach transforms the challenge of characterizing an unknown substance into a structured and successful scientific investigation.

References

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  • de Oliveira, G. G. G., et al. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • PubChem. 1-[Ethyl(methyl)amino]propan-2-ol. National Center for Biotechnology Information. Available from: [Link]

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  • de Campos, D. P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]

  • Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Gupta, V., & Soni, P. (2019). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Markovic, M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Pharmaceuticals. Available from: [Link]

  • Kumar, S. (2023). Solubility Enhancement, Formulation and Evaluation of Solid Tablet of Tinidazole. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Heikkilä, T., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. Available from: [Link]

  • JoVE. (2020). Factors Affecting Solubility. Journal of Visualized Experiments. Available from: [Link]

  • Google Patents. (2010). Method for salt preparation.
  • Scribd. (n.d.). Factors Affecting Drug Solubility. Available from: [Link]

  • Wikipedia. Tirzepatide. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride, a valuable β-amino ketone, through the Mannich reaction. β-amino carbonyl compounds are significant building blocks in organic synthesis, serving as crucial intermediates for a variety of pharmaceuticals and biologically active molecules.[1][2][3] This guide delves into the mechanistic underpinnings of the Mannich reaction, offers a detailed, step-by-step protocol for the synthesis, purification, and characterization of the target compound, and includes practical insights to ensure a successful and reproducible outcome. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Versatility of the Mannich Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of a compound containing an active hydrogen atom.[1] This three-component condensation typically utilizes an aldehyde (most commonly formaldehyde), a primary or secondary amine, and a carbonyl compound that can enolize.[1] The product, a β-amino carbonyl compound, is known as a Mannich base.[2]

The significance of the Mannich reaction lies in its ability to introduce an aminomethyl group, a key functional moiety in a vast array of bioactive molecules, including alkaloids, peptides, and other pharmaceuticals.[1] The resulting Mannich bases are versatile intermediates that can be further modified to generate a diverse range of complex molecular architectures.

This application note focuses on the synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride. This specific β-amino ketone serves as a valuable synthon for more complex molecules in medicinal chemistry. The hydrochloride salt form enhances the compound's stability and ease of handling.

Reaction Mechanism and Rationale

The Mannich reaction proceeds through a well-established mechanism that begins with the formation of an electrophilic iminium ion from the reaction of the secondary amine (N-ethylmethylamine) and formaldehyde.[2] The carbonyl compound (acetone), under the acidic reaction conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form the desired β-amino ketone.[2]

The use of the amine hydrochloride salt is a common practice in Mannich reactions. It serves a dual purpose: providing the amine reactant and maintaining the acidic environment necessary to promote both the formation of the iminium ion and the enolization of the ketone.[2]

Figure 1: Mechanism of the Mannich reaction for the synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride.

Experimental Protocol

This protocol details the synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride from acetone, paraformaldehyde, and N-ethylmethylamine hydrochloride.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
AcetoneACS GradeSigma-AldrichMust be dry.
ParaformaldehydeReagent GradeAlfa Aesar
N-Ethylmethylamine hydrochloride98%Commercially available or synthesizedSee Appendix for synthesis.
Hydrochloric acid (HCl)Concentrated (37%)Fisher ScientificHandle with extreme care in a fume hood.
Ethanol (95%)Reagent GradeVWR
Diethyl etherAnhydrousJ.T. Baker
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Ice bath--
Buchner funnel and filter flask--
Rotary evaporator--
pH paper or pH meter--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-ethylmethylamine hydrochloride (0.1 mol, 9.56 g), paraformaldehyde (0.12 mol, 3.60 g), and 100 mL of 95% ethanol.

    • Expert Insight: Using a slight excess of paraformaldehyde ensures the complete consumption of the amine, which can be challenging to remove during purification.

  • Addition of Reactants: To the stirred suspension, add acetone (0.15 mol, 11.0 mL).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated hydrochloric acid (approximately 0.5 mL) to the reaction mixture.

    • Causality: The added acid ensures the reaction medium remains acidic, which is crucial for the formation of the reactive iminium ion and for catalyzing the enolization of acetone.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Field-Proven Insight: The reaction mixture should become a clear, homogeneous solution as the paraformaldehyde depolymerizes and reacts. If solids persist, the reaction may require additional reflux time.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Concentration: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Crystallization: To the resulting oil or semi-solid, add 100 mL of anhydrous diethyl ether and stir vigorously. The hydrochloride salt of the Mannich base should precipitate as a white solid.

    • Trustworthiness: This step is crucial for the initial purification. The desired product is an ionic salt and will be insoluble in a non-polar solvent like diethyl ether, while unreacted starting materials and byproducts may remain in solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 20 mL of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Purification

The crude 1-[ethyl(methyl)amino]propan-2-one hydrochloride can be further purified by recrystallization. A suitable solvent system is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot 95% ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The identity and purity of the synthesized 1-[ethyl(methyl)amino]propan-2-one hydrochloride should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the ethyl, methyl, and propanone moieties. Expected shifts (in CDCl₃, δ in ppm): triplet for the -CH₃ of the ethyl group, quartet for the -CH₂- of the ethyl group, singlet for the N-CH₃ group, singlet for the -CH₃ of the ketone, and two triplets for the -CH₂-CH₂- backbone.
¹³C NMR The spectrum should show the expected number of carbon signals, including a characteristic downfield signal for the carbonyl carbon.
FT-IR (KBr) Characteristic absorption bands for the C=O stretch (around 1715 cm⁻¹), C-N stretch, and N-H stretch (for the hydrochloride salt) should be observed.
Mass Spectrometry (ESI+) The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reaction.Increase reflux time. Ensure the reaction is sufficiently acidic. Check the quality of the paraformaldehyde.
Loss of product during work-up.Ensure complete precipitation with diethyl ether. Avoid using excessive solvent for washing.
Oily product that does not solidify Impurities are present.Attempt to triturate the oil with fresh anhydrous diethyl ether. If that fails, purify by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol).
The product is not the hydrochloride salt.Ensure sufficient HCl was present during the reaction and work-up. The free base is often an oil.
Product is discolored Side reactions or impurities.Recrystallize the product. Treatment with activated charcoal during recrystallization may help to remove colored impurities.

Safety Precautions

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Paraformaldehyde: Paraformaldehyde is toxic upon inhalation and ingestion. Handle in a fume hood and wear appropriate PPE.

  • Acetone and Diethyl Ether: These solvents are highly flammable. Avoid open flames and sparks. Use in a well-ventilated area.

  • General: Always follow standard laboratory safety procedures.

Conclusion

The Mannich reaction provides an efficient and straightforward route to synthesize 1-[ethyl(methyl)amino]propan-2-one hydrochloride. This application note offers a detailed and robust protocol, grounded in a solid understanding of the reaction mechanism, to enable researchers to reliably produce this valuable synthetic intermediate. Adherence to the outlined procedures and safety precautions will contribute to a successful and safe synthetic outcome.

References

  • D'hooghe, M., & De Kimpe, N. (2006). Mannich bases in medicinal chemistry and drug design. Mini reviews in medicinal chemistry, 6(8), 855-873.
  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Molecules, 12(12), 2579–2588. [Link]

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

  • Google Patents. (2007).
  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Brunel University Research Archive. (n.d.). A study of the Mannich reaction with. [Link]

  • Science Madness. (2016). Secondary amine mannich condensation + ring formation. [Link]

  • Habibi-Khorassani, S. M., et al. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Journal of Physical Organic Chemistry, 31(10), e3849.
  • Arkema France. (2013). US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.

Appendix: Synthesis of N-Ethylmethylamine Hydrochloride

If N-ethylmethylamine hydrochloride is not commercially available, it can be prepared from the free base, N-ethylmethylamine.

Procedure:

  • In a round-bottom flask, dissolve N-ethylmethylamine (0.1 mol, 5.91 g) in 50 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring.

  • N-ethylmethylamine hydrochloride will precipitate as a white solid.

  • Continue adding HCl until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Safety: Hydrogen chloride is a corrosive gas. This procedure must be performed in a well-ventilated fume hood.

Sources

Application Notes and Protocols for the Synthesis and Characterization of 1-[Ethyl(methyl)amino]acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-[Ethyl(methyl)amino]acetone hydrochloride, a valuable research chemical.[1] The protocols detailed herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development. The procedure outlines a robust two-step synthetic pathway, commencing with the widely available amino acid derivative, sarcosine. Each experimental step is accompanied by in-depth explanations of the underlying chemical principles, ensuring both procedural accuracy and a thorough understanding of the reaction mechanisms. This guide also includes detailed protocols for the analytical characterization of the final compound and essential safety information.

Introduction: The Rationale for a Two-Step Synthetic Approach

Direct synthetic routes to this compound are not prominently documented in the scientific literature. Therefore, a logical and efficient two-step synthesis has been devised, starting from sarcosine (N-methylglycine). This strategy is predicated on the established reactivity of amino acids and their derivatives.[2]

The synthesis proceeds via two key transformations:

  • N-Ethylation of Sarcosine: The initial step involves the alkylation of the secondary amine of sarcosine to introduce the ethyl group, yielding the intermediate N-ethyl-N-methylglycine.[3]

  • Conversion to the α-Aminoketone: The carboxylic acid functionality of N-ethyl-N-methylglycine is then converted to a methyl ketone. This is achieved through reaction with an organolithium reagent, a well-established method for the synthesis of ketones from carboxylic acids.[4] The resulting free base is subsequently converted to its hydrochloride salt for improved stability and handling.

This approach offers a reliable and scalable method for the preparation of the target compound from readily accessible starting materials.

Reaction Schematics and Workflow

Overall Synthetic Pathway

G cluster_0 Step 1: N-Ethylation of Sarcosine cluster_1 Step 2: Ketone Formation and Salt Generation Sarcosine Sarcosine (N-Methylglycine) NEMG N-Ethyl-N-methylglycine Sarcosine->NEMG Ethyl Iodide, K2CO3 Ethanol, Reflux NEMG_ketone 1-[Ethyl(methyl)amino]acetone NEMG->NEMG_ketone 1. Methyllithium (2 eq.), THF, -78 °C to 0 °C 2. Aqueous Workup HCl_salt 1-[Ethyl(methyl)amino]acetone Hydrochloride NEMG_ketone->HCl_salt HCl in Diethyl Ether

Figure 1: Proposed two-step synthesis of this compound.

Experimental Workflow

G start Start step1 Synthesize N-Ethyl-N-methylglycine (Protocol 1) start->step1 step2 Synthesize 1-[Ethyl(methyl)amino]acetone (Protocol 2) step1->step2 purification Purify via Recrystallization (Protocol 3) step2->purification characterization Characterize Product (Protocols 4-6) purification->characterization end End characterization->end

Figure 2: High-level experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-N-methylglycine

This procedure is adapted from established methods for the N-alkylation of amino acids.[5][6][7][8][9] The use of a base, such as potassium carbonate, is crucial to deprotonate the carboxylic acid and facilitate the nucleophilic attack of the amine on the ethylating agent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Sarcosine89.0910.0 g0.112
Ethyl Iodide155.9720.8 g (10.7 mL)0.133
Potassium Carbonate (K₂CO₃)138.2130.9 g0.224
Ethanol (anhydrous)-200 mL-
Diethyl Ether-As needed-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sarcosine (10.0 g, 0.112 mol), potassium carbonate (30.9 g, 0.224 mol), and anhydrous ethanol (200 mL).

  • Stir the suspension vigorously. Add ethyl iodide (10.7 mL, 0.133 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of water and adjust the pH to approximately 3-4 with concentrated hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted ethyl iodide and byproducts.

  • Adjust the pH of the aqueous layer to the isoelectric point of N-ethyl-N-methylglycine (approximately pH 6) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-ethyl-N-methylglycine.

Protocol 2: Synthesis of this compound

This protocol is based on the reaction of carboxylic acids with organolithium reagents to form ketones.[4] Two equivalents of the organolithium reagent are required: the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable tetrahedral intermediate. This intermediate collapses to the ketone upon aqueous workup.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
N-Ethyl-N-methylglycine117.155.0 g0.0427
Methyllithium (1.6 M in diethyl ether)-56 mL0.0896
Tetrahydrofuran (THF, anhydrous)-150 mL-
Saturated aq. NH₄Cl-100 mL-
Diethyl Ether (anhydrous)-As needed-
HCl in Diethyl Ether (2.0 M)-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • In a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-ethyl-N-methylglycine (5.0 g, 0.0427 mol) in anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium solution (56 mL, 0.0896 mol) dropwise via a syringe, maintaining the temperature below -65 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base, 1-[Ethyl(methyl)amino]acetone, as an oil.

  • Dissolve the crude oil in anhydrous diethyl ether (100 mL) and cool in an ice bath.

  • Add 2.0 M HCl in diethyl ether dropwise with stirring until precipitation ceases.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 3: Purification by Recrystallization

For obtaining a high-purity product, recrystallization is recommended. A solvent system of isopropanol and diethyl ether is often effective for hydrochloride salts of amino compounds.

Procedure:

  • Dissolve the crude this compound in a minimum amount of warm isopropanol.

  • Slowly add diethyl ether until the solution becomes turbid.

  • Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The expected chemical shifts for the product are outlined below.

  • ¹H NMR (400 MHz, D₂O):

    • δ (ppm): ~1.3 (t, 3H, -CH₂CH₃), ~2.3 (s, 3H, -C(O)CH₃), ~2.8 (s, 3H, -NCH₃), ~3.1 (q, 2H, -CH₂CH₃), ~4.0 (s, 2H, -CH₂-C(O)-). The protons on the carbon alpha to the ketone and the amine will be deshielded.[10][11]

  • ¹³C NMR (100 MHz, D₂O):

    • δ (ppm): ~10 (-CH₂CH₃), ~25 (-C(O)CH₃), ~40 (-NCH₃), ~50 (-CH₂CH₃), ~60 (-CH₂-C(O)-), ~210 (C=O). The carbonyl carbon is expected to have a characteristic downfield shift.

Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions (cm⁻¹):

    • ~2400-2700: Broad peak characteristic of the amine hydrochloride salt (R₃N⁺-H).

    • ~1715: Strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone.

    • ~2900-3000: C-H stretching vibrations of the alkyl groups.

Protocol 6: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected m/z:

    • [M+H]⁺: 116.1 (for the free base, C₆H₁₃NO). The molecular ion of the free base is expected.

    • Fragmentation: Alpha-cleavage next to the carbonyl group and the nitrogen atom are common fragmentation pathways for aminoketones.[12][13]

Safety and Handling

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[14] This compound is intended for research use only.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood.[15] Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, rinse thoroughly with water.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.10 (2004); Vol. 79, p.197 (2002). Available from: [Link]

  • Jiang, Q., et al. (2014). A Transition-Metal-Free Direct α-C–H Amination of Ketones. The Journal of Organic Chemistry, 79(18), 8750–8756. Available from: [Link]

  • Shu, X., et al. (2020). Direct Enantioselective Acylation of α-Amino C(sp3)–H Bonds with Carboxylic Acids Enabled by the Merger of Transition-Metal and Photoredox Catalysis. Journal of the American Chemical Society, 142(42), 18310–18316. Available from: [Link]

  • Wikipedia. (n.d.). Sarcosine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methylglycine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-methyl glycine. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]

  • ACS Publications. (2022). Alkylation of Glycine Derivatives through a Synergistic Single-Electron Transfer and Halogen-Atom Transfer Process. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of alpha-aminoketone salts.
  • University of Washington. (n.d.). Amino Acid Mass Table. Retrieved from [Link]

  • ACS Publications. (2021). Preparation and Application of α-Imino Ketones through One-Pot Tandem Reactions Based on Heyns Rearrangement. Organic Letters. Retrieved from [Link]

  • PubMed. (2022). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl N-methylaminoacetate hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Decarboxylative Alkylation of Glycine Derivatives by Aliphatic Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2022). Understanding Acid-Promoted Polymerization of N-Phenoxycarbonyl N-Substituted Glycine: Differences among Methyl, Ethyl, and Butyl Substituents. Macromolecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones and aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • RSC Publishing. (2022). Photoredox-catalyzed three-component alkylation of glycine derivatives and peptides via a site-selective 1,5-hydrogen atom transfer cascade. Retrieved from [Link]

  • PubMed. (n.d.). Nuclear magnetic resonance studies of anticonvulsant enaminones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]

  • NIH. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐C−H alkylation of glycine derivatives with alkyl iodides. Retrieved from [Link]

  • YouTube. (2019). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

Sources

Protocol for the Purification of 1-[Ethyl(methyl)amino]acetone Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 1-[Ethyl(methyl)amino]acetone hydrochloride via recrystallization. Recrystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[1] As the purity of active pharmaceutical ingredients (APIs) and research compounds is critical, establishing a robust purification protocol is paramount. This guide details a systematic approach, beginning with solvent selection principles and empirical screening, followed by a detailed step-by-step protocol for bulk purification. The causality behind each experimental choice is explained to empower the researcher to adapt and troubleshoot the process effectively.

Introduction: The Imperative for Purity

This compound is a substituted aminoacetone derivative relevant in synthetic chemistry and as a potential building block in drug development. Like its parent compound, aminoacetone, it exists as a stable hydrochloride salt, as the free base can be reactive.[2] The presence of impurities, arising from starting materials, by-products, or degradation, can significantly impact the compound's physical properties, reactivity, and biological activity. Therefore, a reliable purification method is essential.

Recrystallization is the method of choice for crystalline solids, offering an efficient, scalable, and economical means to achieve high purity. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[1]

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the principle of differential solubility. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Key Pillars of Solvent Selection:

  • Solubility Profile: The compound of interest should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Impurity Solubility: The solvent should either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[1]

Given that this compound is an amine salt, polar solvents are logical starting points. A Chinese patent suggests that alcohols are effective recrystallization solvents for the related compound aminoacetone hydrochloride, providing an authoritative starting point for our investigation.[3]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₃NO · HClSanta Cruz Biotechnology[4]
Molecular Weight 151.64 g/mol Santa Cruz Biotechnology[4]
Appearance Data not widely available, typically a solid.N/A
Solubility Specific data not available; requires screening.[5]N/A

Experimental Protocol: A Two-Phase Approach

This protocol is divided into two essential phases: an initial solvent screening to identify the optimal solvent or solvent system, followed by the bulk recrystallization procedure.

Phase 1: Systematic Solvent Screening

The absence of published, specific solubility data for this compound necessitates a small-scale empirical screening process.[5] This is the most critical step for developing a robust protocol.

Candidate Solvents: Based on the hydrochloride salt nature of the compound and common practices for similar molecules, the following solvents are recommended for initial screening.[3][6][7][8]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Safety Considerations
Isopropanol (IPA) 82.619.9Flammable liquid and vapor. Causes serious eye irritation.
Ethanol (95%) 78.425.3Highly flammable liquid and vapor.
Methanol 64.733.0Highly flammable. Toxic if swallowed, in contact with skin, or if inhaled.
Acetone 56.020.7Highly flammable liquid and vapor. Causes serious eye irritation.
Acetonitrile 81.637.5Highly flammable. Harmful if swallowed, in contact with skin, or if inhaled.
Ethyl Acetate 77.16.0Highly flammable liquid and vapor.
Diethyl Ether 34.64.3Extremely flammable. Used as an anti-solvent.
Water 100.080.1Non-flammable. Potential for use in a mixed-solvent system.

Screening Procedure:

  • Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude this compound.

  • Room Temperature Test: To each tube, add a candidate solvent dropwise (start with 0.5 mL) and vortex. Observe if the solid dissolves completely at room temperature.

    • Interpretation: If it dissolves, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a two-solvent system.

  • Heating Test: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

    • Interpretation: A good candidate solvent will dissolve the compound completely near its boiling point in a reasonable volume (e.g., 1-3 mL).

  • Cooling Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

    • Interpretation: The ideal solvent will yield a significant amount of crystalline precipitate upon cooling. Note the quality and quantity of the crystals. Oiling out (formation of a liquid layer) indicates a poor solvent choice or that the solution is too concentrated.

  • Two-Solvent System Test: For solvents that dissolve the compound readily at room temperature (e.g., methanol), consider a two-solvent system. Dissolve the compound in a minimal amount of this "good" solvent. Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., diethyl ether) dropwise until persistent cloudiness appears.[9] Gently heat to clarify and then cool slowly as described above. A common and effective system for aminoacetone hydrochloride is ethanol/diethyl ether.[8]

Diagram: Solvent Selection Logic

start Start: Crude Solid + Test Solvent rt_sol Dissolves at Room Temp? start->rt_sol heat_sol Dissolves when Heated? rt_sol->heat_sol No outcome2 Outcome 2: Possible 'Good' Solvent for Two-Solvent System rt_sol->outcome2 Yes cool_xtal Forms Crystals on Cooling? heat_sol->cool_xtal Yes outcome1 Outcome 1: Poor Solvent heat_sol->outcome1 No outcome3 Outcome 3: Excellent Candidate for Single-Solvent System cool_xtal->outcome3 Yes outcome4 Outcome 4: Poor Solvent System (Try another anti-solvent) cool_xtal->outcome4 No (Oils out)

Caption: Logic diagram for selecting an appropriate recrystallization solvent.

Phase 2: Bulk Recrystallization Protocol

Safety First: This procedure must be conducted in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. The material safety data sheet (MSDS) indicates that the compound may cause respiratory irritation.[5] All solvents are flammable and should be heated using a water bath or heating mantle, never an open flame.

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of the chosen solvent (determined in Phase 1) to the flask.

  • Heating: Gently heat the mixture with stirring using a hotplate/stirrer with a water or oil bath. Slowly add more hot solvent in small portions until all the solid has just dissolved. Causality: Using the absolute minimum volume of hot solvent is crucial for maximizing the yield of recovered crystals upon cooling.

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The solvent must be cold to minimize redissolving the purified product while still washing away the impurity-laden mother liquor.

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature.

Diagram: Recrystallization Workflow

cluster_prep Preparation cluster_process Process cluster_output Output crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Selected Solvent solvent->dissolve hot_filter Hot Filtration (If needed) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Impurities) vac_filter->mother_liquor dry Drying wash->dry pure Pure Crystals dry->pure

Caption: General workflow for the purification by recrystallization.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out Solution is supersaturated; cooling is too rapid; solvent is inappropriate.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
No Crystals Form Too much solvent was used; solution is not saturated enough.Boil off some of the solvent to increase concentration and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous batch if available.
Low Recovery Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Optimize the solvent volume. Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated.
Colored Impurities Remain Impurity has similar solubility; impurity is trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. A second recrystallization may be necessary.

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of this compound. By beginning with a systematic solvent screening and adhering to the principles of recrystallization, researchers can consistently achieve high purity of their target compound. The provided protocols are designed to be a self-validating system, where careful observation and understanding of the underlying causality at each step ensure a successful outcome.

References

  • Capot Chemical Co., Ltd. (2019). This compound SAFETY DATA SHEET.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
  • Wikipedia. Aminoacetone. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization.
  • Google Patents. (2016). CN105884632A - Medical raw material aminoacetone hydrochloride synthesis method.
  • Organic Syntheses. aminoacetone semicarbazone hydrochloride.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Application Notes and Protocols for 1-[Ethyl(methyl)amino]acetone Hydrochloride: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of α-Aminoketone Scaffolds

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetic building blocks, α-aminoketones stand out as exceptionally versatile intermediates.[1][2] Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl center, allows for a diverse range of chemical transformations. This duality makes them ideal precursors for the synthesis of numerous nitrogen-containing heterocycles, which form the core of a vast number of commercial drugs.[2][3]

1-[Ethyl(methyl)amino]acetone hydrochloride (C₆H₁₄ClNO) is a tertiary α-aminoketone that serves as a valuable synthon for introducing a propan-2-one moiety substituted with an ethyl(methyl)amino group. The hydrochloride salt form enhances the compound's stability and handling characteristics, as the free base of simple aminoketones can be prone to self-condensation.[4] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this intermediate, with a focus on its utility in constructing pharmaceutically relevant heterocyclic systems.

Physicochemical and Safety Profile

A thorough understanding of the chemical properties and safety considerations is critical before utilization in any synthetic protocol.

PropertyValueSource/Reference
Chemical Formula C₆H₁₄ClNO[Calculated]
Molecular Weight 151.63 g/mol [Calculated]
CAS Number 1158315-95-7 (for hydrochloride)[Implied from MSDS]
Appearance Expected to be a solid[General knowledge of amine hydrochlorides]
Solubility Soluble in water, methanol, ethanol[Inferred from structure and similar compounds]
Stability Hygroscopic; store in a dry place[General knowledge of amine hydrochlorides]

Safety and Handling Precautions:

As with any chemical reagent, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Based on general data for aminoketones, the compound may cause skin and eye irritation.[5] In case of contact, flush the affected area with copious amounts of water. Avoid inhalation of dust. For detailed disposal and first-aid measures, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound via Mannich Reaction

The most direct and industrially scalable route to N,N-disubstituted aminoketones like the target compound is the Mannich reaction.[6][7] This one-pot, three-component condensation involves an active hydrogen compound (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-ethyl-N-methylamine).[8]

Reaction Mechanism:

The reaction proceeds through two key stages:

  • Formation of the Eschenmoser-like salt: N-ethyl-N-methylamine reacts with formaldehyde in an acidic medium to form the N,N-diethyl-N-methylmethaniminium ion. This iminium ion is a potent electrophile.

  • Electrophilic attack: Acetone, under acidic conditions, tautomerizes to its enol form. The electron-rich enol then attacks the electrophilic carbon of the iminium ion, forming the C-C bond and, after workup, yielding the β-aminoketone product.[7]

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack cluster_2 Salt Formation Amine N-Ethyl-N-methylamine Iminium [Ethyl(methyl)iminium Ion]+ Amine->Iminium + H₂C=O, H⁺ Formaldehyde Formaldehyde Product_base 1-[Ethyl(methyl)amino]acetone Iminium->Product_base Electrophilic Attack Acetone Acetone (Enol form) Acetone->Product_base Final_Product 1-[Ethyl(methyl)amino]acetone HCl Product_base->Final_Product HCl HCl

Caption: Synthetic workflow for 1-[Ethyl(methyl)amino]acetone HCl.

Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for 1-diethylamino-3-butanone and should be optimized for specific laboratory conditions.[9]

Materials:

  • N-ethyl-N-methylamine hydrochloride (1 eq.)

  • Paraformaldehyde (1.5 eq.)

  • Acetone (serves as reactant and solvent)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Hydroxide (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethyl-N-methylamine hydrochloride (1.0 mole), paraformaldehyde (1.5 moles), acetone (10 moles), and methanol (150 mL).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL) to the mixture.

  • Reflux: Heat the mixture to a moderate reflux (approx. 60-65°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully add a cold aqueous solution of sodium hydroxide (e.g., 1.2 moles in 400 mL water) to neutralize the acid and liberate the free amine base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic extracts.

  • Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether and excess acetone under reduced pressure using a rotary evaporator to yield the crude free base of 1-[Ethyl(methyl)amino]acetone.

  • Salt Formation: Dissolve the crude oil in a minimal amount of cold diethyl ether or isopropanol. Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Application in Heterocyclic Synthesis: The Hantzsch Pyrrole Synthesis

A primary application of α-aminoketones is in the construction of substituted pyrroles, a common motif in pharmaceuticals. The Hantzsch pyrrole synthesis provides a classic example where this compound can be a key reactant. This reaction involves the condensation of an α-haloketone, a β-ketoester, and an amine. In a modified approach, the α-aminoketone itself can be used.

Reaction Scheme:

1-[Ethyl(methyl)amino]acetone condenses with a β-dicarbonyl compound (e.g., ethyl acetoacetate) to form an enamine intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to form the substituted pyrrole ring.

Hantzsch_Synthesis Aminoketone 1-[Ethyl(methyl)amino]acetone (from HCl salt + base) Enamine Enamine Intermediate Aminoketone->Enamine + Ketoester Ethyl Acetoacetate Ketoester->Enamine Condensation Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Pyrrole Substituted Pyrrole Product Cyclized->Pyrrole - H₂O (Dehydration)

Caption: Paal-Knorr type synthesis of a pyrrole using the aminoketone.

Exemplary Protocol: Synthesis of a Substituted Pyrrole

Materials:

  • This compound (1 eq.)

  • Ethyl acetoacetate (1 eq.)

  • Sodium acetate or another suitable base (1.1 eq.)

  • Ethanol or acetic acid (as solvent)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (50 mL).

  • Base Addition: Add sodium acetate (11 mmol) to the solution to neutralize the hydrochloride and facilitate the reaction.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into cold water.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.

Causality in Experimental Design: The choice of a mild base like sodium acetate is crucial to deprotonate the aminoketone hydrochloride in situ without promoting significant side reactions like self-condensation of the ethyl acetoacetate. Ethanol or acetic acid are chosen as solvents for their ability to dissolve the reactants and facilitate the condensation and cyclization steps.

Conclusion

This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation via the Mannich reaction and its ability to serve as a precursor for a wide array of heterocyclic compounds make it a valuable tool for medicinal chemists and drug development professionals. The protocols and principles outlined in this guide provide a solid foundation for the effective and safe utilization of this important synthetic building block.

References

  • US3254124A - Aminoketones and methods for their production.
  • Aminoacetone - Wikipedia. [Link]

  • 1-diethylamino-3-butanone - Organic Syntheses. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. [Link]

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and antiarrhythmic activity of alpha, alpha-bis[(dialkylamino)alkyl]phenylacetamides - PubMed. [Link]

  • Mannich reaction - Wikipedia. [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchGate. [Link]

  • Assessment of the deamination of aminoacetone, an endogenous substrate for semicarbazide-sensitive amine oxidase - PubMed. [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review - Russian Chemical Reviews. [Link]

  • Mannich Reaction - Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-[Ethyl(methyl)amino]acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-[Ethyl(methyl)amino]acetone hydrochloride is an α-amino ketone, a class of organic compounds that serve as versatile building blocks in synthetic and medicinal chemistry. These compounds are integral to the synthesis of various heterocyclic molecules and are precursors to important chiral 1,2-amino alcohols. The hydrochloride salt form enhances the stability and handling of the parent amine, making it more suitable for research and development applications. This document provides a detailed guide to the reaction mechanism and a comprehensive protocol for the synthesis of this compound.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of 1-[Ethyl(methyl)amino]acetone proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction. This mechanism is a cornerstone of organic synthesis, particularly for the formation of α-amino ketones from α-halo ketones.[1]

Step 1: Nucleophilic Attack

The synthesis begins with the nucleophilic attack of the secondary amine, N-ethyl-N-methylamine, on the α-carbon of chloroacetone. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, targeting the electron-deficient carbon atom bonded to the chlorine. Chlorine, being an electronegative atom, withdraws electron density, making the adjacent carbon an electrophilic center.

Step 2: Transition State and Inversion of Stereochemistry

As the nitrogen atom forms a new bond with the α-carbon, the carbon-chlorine bond begins to break. This occurs in a concerted fashion, passing through a trigonal bipyramidal transition state. If the α-carbon were a stereocenter, this SN2 mechanism would result in an inversion of its configuration.

Step 3: Formation of the Free Base and a Side Product

The departure of the chloride ion as a leaving group results in the formation of a protonated α-amino ketone. A second molecule of N-ethyl-N-methylamine then acts as a base, deprotonating the nitrogen to yield the free base, 1-[Ethyl(methyl)amino]acetone, and N-ethyl-N-methylammonium chloride as a byproduct. To drive the reaction to completion, it is common to use an excess of the amine or to add a non-nucleophilic base to neutralize the hydrogen chloride formed.

Step 4: Formation of the Hydrochloride Salt

The final step involves the protonation of the synthesized tertiary amine with hydrochloric acid. This acid-base reaction forms the stable and crystalline this compound salt, which can be easily isolated and purified.

reaction_mechanism cluster_reactants Reactants cluster_products Products cluster_final_product Final Product amine N-Ethyl-N-methylamine (Nucleophile) ketone Chloroacetone (Electrophile) amine->ketone Nucleophilic Attack (SN2) product 1-[Ethyl(methyl)amino]acetone (Free Base) ketone->product Chloride Elimination salt N-Ethyl-N-methylammonium Chloride product->salt Proton Transfer final_product 1-[Ethyl(methyl)amino]acetone Hydrochloride product->final_product + HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from N-ethyl-N-methylamine and chloroacetone.

Materials and Equipment
Reagents Equipment
N-Ethyl-N-methylamineRound-bottom flask with reflux condenser
Chloroacetone (stabilized)Magnetic stirrer with heating mantle
Diethyl ether (anhydrous)Dropping funnel
Hydrochloric acid (concentrated)Ice bath
Sodium sulfate (anhydrous)Rotary evaporator
AcetoneBuchner funnel and filter paper
IsopropanolStandard laboratory glassware
Safety Precautions
  • N-Ethyl-N-methylamine: This is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetone: This is a highly toxic and lachrymatory substance. It is also a suspected mutagen. All manipulations should be performed in a certified chemical fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe burns. Use with extreme caution in a fume hood and wear appropriate PPE.

Synthesis of 1-[Ethyl(methyl)amino]acetone (Free Base)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve N-ethyl-N-methylamine (2 equivalents) in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chloroacetone: Slowly add a solution of chloroacetone (1 equivalent) in 50 mL of anhydrous diethyl ether to the stirred amine solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Filtration: A white precipitate of N-ethyl-N-methylammonium chloride will form. Remove the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Work-up: Transfer the filtrate to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-[Ethyl(methyl)amino]acetone as an oil.

Formation and Purification of this compound
  • Salt Formation: Dissolve the crude 1-[Ethyl(methyl)amino]acetone oil in 50 mL of anhydrous diethyl ether. Cool the solution in an ice bath.

  • Acidification: While stirring, slowly add a solution of concentrated hydrochloric acid in isopropanol dropwise until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

  • Recrystallization: For further purification, recrystallize the solid from a mixture of acetone and isopropanol to obtain pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

experimental_workflow A 1. Dissolve N-ethyl-N-methylamine in diethyl ether B 2. Cool to 0°C A->B C 3. Slowly add Chloroacetone in diethyl ether B->C D 4. Stir at room temperature for 12-18 hours C->D E 5. Filter off N-ethyl-N-methylammonium chloride precipitate D->E F 6. Wash filtrate with NaHCO3(aq) and brine E->F G 7. Dry organic layer and concentrate to get crude free base F->G H 8. Dissolve crude product in diethyl ether and cool G->H I 9. Add HCl in isopropanol to precipitate hydrochloride salt H->I J 10. Filter and wash the salt I->J K 11. Recrystallize from acetone/isopropanol J->K L 12. Dry the final product K->L

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis should yield this compound as a white crystalline solid. The identity and purity of the compound should be confirmed by standard analytical techniques.

Parameter Expected Value
Appearance White crystalline solid
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Melting Point Varies with purity
Solubility Soluble in water and methanol

Spectroscopic Data (Predicted)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.5-11.5 (br s, 1H, N-H), 4.4-4.6 (s, 2H, -CH₂-C=O), 3.2-3.4 (q, J=7.2 Hz, 2H, -N-CH₂-CH₃), 2.8-3.0 (s, 3H, -N-CH₃), 2.2-2.3 (s, 3H, -C(=O)-CH₃), 1.2-1.4 (t, J=7.2 Hz, 3H, -CH₂-CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~204-206 (C=O), ~60-62 (-CH₂-C=O), ~50-52 (-N-CH₂-CH₃), ~40-42 (-N-CH₃), ~28-30 (-C(=O)-CH₃), ~10-12 (-CH₂-CH₃).

  • IR (KBr, cm⁻¹): ~2900-3100 (C-H stretch), ~2400-2700 (N-H stretch of ammonium salt), ~1720 (C=O stretch), ~1450 (C-H bend).

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure reactants are pure and dry.
Loss of product during work-up.Ensure pH is basic before extraction of the free base. Use multiple extractions with smaller volumes of solvent.
Oily Product Instead of Solid Hydrochloride Product is impure or hygroscopic.Ensure the free base is pure before salt formation. Perform the salt formation and filtration under a dry atmosphere. Recrystallize from an appropriate solvent system.
Incorrect stoichiometry of HCl.Add HCl slowly and monitor precipitation. Avoid a large excess of acid.
Discoloration of Reaction Mixture Side reactions or decomposition.Maintain a low temperature during the addition of chloroacetone. Use purified reagents.

Conclusion

This application note provides a comprehensive overview of the reaction mechanism and a detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable α-amino ketone for their research and development needs. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Organic Syntheses. Ethylamine, N-methyl-. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. Available from: [Link]

  • Google Patents. Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Russian Chemical Reviews. Synthesis of α-amino carbonyl compounds: a brief review. Available from: [Link]

  • PubMed Central (PMC). Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. Available from: [Link]

  • Wiley Online Library. Supporting Information for "Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones". Available from: [Link]

  • School of Chemistry - Trinity College Dublin. Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New “Legal High” Sold by an Internet Vendor as 4-Methyl Pentedrone. Available from: [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 1-[ethyl(methyl)amino]propan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of 1-[ethyl(methyl)amino]propan-2-one hydrochloride (CAS: 1158315-95-7), a substituted cathinone analog.[1] Given its structural relation to compounds of interest in pharmaceutical development and forensic science, establishing a robust, multi-faceted analytical strategy is critical for unambiguous identification, purity assessment, and quality control. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a scientifically sound approach. We detail the application of mass spectrometry (GC-MS and LC-MS), nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy for structural elucidation. Furthermore, a validated high-performance liquid chromatography (HPLC-UV) method for purity determination and a protocol for melting point analysis are presented. This integrated workflow serves as a comprehensive model for the characterization of this and structurally related compounds.

Introduction: The Need for an Orthogonal Analytical Strategy

1-[ethyl(methyl)amino]propan-2-one hydrochloride is a small molecule featuring a ketone functional group and a tertiary amine, rendered as a hydrochloride salt to improve stability and solubility. The comprehensive characterization of such compounds is paramount, as minor structural changes can significantly alter their chemical, pharmacological, and toxicological properties. A single analytical technique is insufficient to confirm identity and purity with high confidence. Therefore, we advocate for an orthogonal approach, where multiple analytical techniques based on different physicochemical principles are employed to build a self-validating data package.

This application note outlines a logical workflow that begins with preliminary identification and molecular weight confirmation, proceeds to definitive structural elucidation, and concludes with quantitative purity assessment.

The Integrated Analytical Workflow

A holistic characterization relies on the strategic integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form an unassailable body of evidence for the compound's identity and quality. The general workflow is depicted below.

G cluster_start Sample Receipt cluster_id Identification & Structural Elucidation cluster_purity Purity & Physicochemical Properties cluster_end Final Characterization Start Test Article: 1-[ethyl(methyl)amino]propan-2-one HCl MS Mass Spectrometry (GC-MS) - Molecular Weight - Fragmentation Pattern Start->MS NMR NMR Spectroscopy - ¹H & ¹³C Spectra - Unambiguous Structure MS->NMR FTIR FTIR Spectroscopy - Functional Group ID NMR->FTIR HPLC HPLC-UV - Purity Assay - Impurity Profile FTIR->HPLC MP Melting Point - Purity Indicator HPLC->MP Report Certificate of Analysis - Compiled Data MP->Report

Caption: Integrated workflow for comprehensive analytical characterization.

Structural Elucidation and Identification Protocols

The primary objective is to confirm that the molecule's covalent structure matches that of 1-[ethyl(methyl)amino]propan-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile compounds.[2] The hydrochloride salt form of our analyte is non-volatile. Therefore, the sample must be prepared in a manner that allows the analysis of the freebase form. This is typically achieved by dissolving the sample in a solvent that neutralizes the HCl, or by using a derivatization agent. The mass spectrometer provides two critical pieces of information: the molecular weight of the freebase and a characteristic fragmentation pattern (a chemical "fingerprint").

Protocol: GC-MS Analysis

  • Sample Preparation (Freebase Extraction):

    • Accurately weigh approximately 1 mg of the hydrochloride salt into a 2 mL glass vial.

    • Add 1 mL of methanol to dissolve the sample.

    • Add 50 µL of a 1M solution of sodium hydroxide in methanol to neutralize the HCl and precipitate NaCl.

    • Vortex for 30 seconds.

    • Centrifuge the vial to pellet the NaCl salt.

    • Carefully transfer the supernatant containing the freebase to a new GC vial for analysis.

  • Instrumentation and Parameters:

    • The following table outlines a typical set of GC-MS parameters. These should be considered a starting point and may require optimization.

    ParameterValueRationale
    GC System Agilent 8890 or equivalentStandard, reliable platform for routine analysis.
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of general-purpose analyses.
    Injection Volume 1 µLStandard volume to avoid column overloading.
    Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
    Split Ratio 20:1Prevents detector saturation and improves peak shape for concentrated samples.
    Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
    Oven Program 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature ramp to separate the analyte from solvent and impurities.
    MS System Agilent 5977B or equivalentCommon and sensitive mass selective detector.
    Ion Source Temp. 230 °CStandard temperature for electron ionization.
    Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
    Mass Range 35 - 350 amuCovers the expected mass of the analyte and its fragments.
  • Expected Results:

    • The freebase of the analyte (C₆H₁₃NO) has a molecular weight of 115.18 g/mol .

    • Expect to see a molecular ion peak (M⁺) at m/z = 115.

    • Key fragments would likely arise from alpha-cleavage adjacent to the nitrogen atom and the ketone group. A prominent fragment would be expected at m/z 72, corresponding to [CH₂(NCH₃)(CH₂CH₃)]⁺.

Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural determination.[3] It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the molecule, allowing for the confirmation of connectivity and stereochemistry. For a hydrochloride salt, using a protic deuterated solvent like D₂O or Methanol-d₄ is ideal.

Protocol: NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated methanol (Methanol-d₄).

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrumentation and Data Acquisition:

    • Instrument: Bruker Avance III 400 MHz (or higher field) spectrometer.

    • ¹H NMR: Acquire at least 16 scans. The chemical shift range should be from -1 to 12 ppm.

    • ¹³C NMR: Acquire at least 1024 scans using a proton-decoupled pulse program. The chemical shift range should be from 0 to 220 ppm.

  • Expected Spectra & Interpretation:

    • ¹H NMR (in Methanol-d₄, shifts are approximate):

      • ~4.2 ppm (singlet, 2H): -C(=O)-CH₂ -N-

      • ~3.4 ppm (quartet, 2H): -N-CH₂ -CH₃

      • ~2.8 ppm (singlet, 3H): -N-CH₃

      • ~2.2 ppm (singlet, 3H): -C(=O)-CH₃

      • ~1.3 ppm (triplet, 3H): -N-CH₂-CH₃

    • ¹³C NMR (in Methanol-d₄, shifts are approximate):

      • ~205 ppm: C =O (Ketone)

      • ~60 ppm: -C(=O)-C H₂-N-

      • ~55 ppm: -N-C H₂-CH₃

      • ~40 ppm: -N-C H₃

      • ~28 ppm: -C(=O)-C H₃

      • ~12 ppm: -N-CH₂-C H₃

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and simple method to confirm the presence of the key ketone and amine salt functionalities.

Protocol: FTIR-ATR Analysis

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Press the sample firmly against the crystal using the pressure anvil.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans for a good signal-to-noise ratio.

  • Expected Absorption Bands:

    • ~2400-2700 cm⁻¹ (broad): N-H stretch from the tertiary ammonium hydrochloride salt.

    • ~1720 cm⁻¹ (strong, sharp): C=O stretch from the ketone group.

    • ~2900-3000 cm⁻¹: C-H stretches from the alkyl groups.

    • ~1450 cm⁻¹: C-H bending vibrations.

Purity Determination and Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and research chemicals.[4] A reversed-phase method is suitable for this polar analyte. The method's trustworthiness is established through a System Suitability Test (SST), which verifies that the chromatographic system is performing adequately on the day of analysis.

G cluster_prep Preparation cluster_run Chromatography cluster_analysis Data Analysis MobilePhase Prepare Mobile Phase (e.g., ACN:Water w/ TFA) Equilibrate Equilibrate Column MobilePhase->Equilibrate Sample Prepare Sample Solution (1 mg/mL in Water) Inject Inject Sample Sample->Inject SST Inject SST Standard (5 replicate injections) Equilibrate->SST SST->Inject Integrate Integrate Chromatogram Inject->Integrate CheckSST Verify SST Criteria (Tailing, RSD) Integrate->CheckSST Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC-UV purity analysis.

Protocol: HPLC Purity Assay

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Sample Diluent: Water.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.

  • Instrumentation and Parameters:

    ParameterValueRationale
    HPLC System Waters Alliance e2695 with 2998 PDA Detector or equivalentA robust, widely used system for pharmaceutical analysis.
    Column Waters XBridge C18 (150 mm x 4.6 mm, 5 µm)A stable C18 column providing good retention for polar compounds.
    Mobile Phase Isocratic: 15% BA simple isocratic method is often sufficient for purity of a new batch.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CProvides stable and reproducible retention times.
    Injection Vol. 10 µLStandard injection volume.
    Detection UV at 210 nmWavelength for detecting the ketone carbonyl group.
    Run Time 15 minutesSufficient to elute the main peak and any late-eluting impurities.
  • System Suitability Test (SST):

    • Perform five replicate injections of the 1.0 mg/mL sample solution.

    • Acceptance Criteria:

      • Tailing Factor (USP): ≤ 2.0

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Analysis and Calculation:

    • Inject the sample solution in duplicate.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property that provides an indication of purity. A pure crystalline compound will have a sharp and narrow melting range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

Protocol: Melting Point Analysis

  • Sample Preparation:

    • Ensure the sample is a fine, dry powder.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation and Measurement:

    • Use a calibrated digital melting point apparatus (e.g., Stuart SMP10).

    • Set a ramp rate of 2 °C/minute for a preliminary scan.

    • Once an approximate melting range is found, perform a more accurate measurement with a new sample using a ramp rate of 1 °C/minute starting from ~10 °C below the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid has melted (clear point). This is the melting range.

Summary of Expected Characterization Data

TechniqueParameterExpected Result
GC-MS Molecular Ion (M⁺) of Freebasem/z 115
Key Fragmentm/z 72
¹H NMR Chemical Shifts (ppm)~4.2 (s, 2H), ~3.4 (q, 2H), ~2.8 (s, 3H), ~2.2 (s, 3H), ~1.3 (t, 3H)
¹³C NMR Chemical Shifts (ppm)~205 (C=O), ~60, ~55, ~40, ~28, ~12
FTIR Key Peaks (cm⁻¹)~2400-2700 (N-H⁺ stretch), ~1720 (C=O stretch)
HPLC-UV Purity (Area %)≥ 98.0% (typical for a research-grade chemical)
Melting Point Melting Range (°C)A sharp melting range (e.g., 145-147 °C). Note: This is an illustrative value and must be determined experimentally.

Conclusion

The analytical strategy detailed in this application note provides a robust and reliable framework for the complete characterization of 1-[ethyl(methyl)amino]propan-2-one hydrochloride. By combining the definitive structural information from NMR with the molecular weight and fragmentation data from MS, the functional group confirmation from FTIR, and the quantitative purity data from HPLC, a high-confidence Certificate of Analysis can be generated. This multi-technique, self-validating approach is essential for ensuring the quality and integrity of research chemicals and is foundational to good scientific practice in both academic and industrial settings.

References

  • Al-Saeed, M. H., Al-Almoodi, O. A., Aldawsari, M. F., & Al-shakliah, N. S. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(4), 96. Available at: [Link]

  • ResearchGate. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Available at: [Link]

  • De-Paula, J., Zancajo, V., & Misailidis, S. (2014). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New “Legal High” Sold by an Internet Vendor as 4-Methyl Pentedrone. Journal of Forensic Sciences, 59(4), 1133-1139. Available at: [Link]

  • PubChem. (n.d.). 1-(Methylamino)propan-2-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(Ethylamino)-1-phenylpropan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1-(Ethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (2024). Tirzepatide. Retrieved January 23, 2026, from [Link]

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Application Note: Mass Spectrometric Analysis of 1-[Ethyl(methyl)amino]propan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the qualitative analysis of 1-[Ethyl(methyl)amino]propan-2-one hydrochloride, a synthetic cathinone derivative, using mass spectrometry. The protocols detailed herein are designed for researchers, forensic scientists, and drug development professionals, offering robust methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The document elucidates the principles behind method selection, sample preparation, and the interpretation of mass spectral data, including a predicted fragmentation pathway to aid in structural confirmation.

Introduction

1-[Ethyl(methyl)amino]propan-2-one is a substituted cathinone, a class of compounds with stimulant properties that has seen a rise in forensic and clinical interest. As a hydrochloride salt, the compound exhibits increased stability and solubility, making it amenable to various analytical techniques. Accurate and reliable identification is paramount for regulatory bodies and in the field of toxicology. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for the unambiguous identification of such substances.[1][2]

This guide provides the foundational knowledge and detailed protocols to successfully analyze 1-[Ethyl(methyl)amino]propan-2-one hydrochloride. The choice between GC-MS and LC-MS/MS will depend on laboratory instrumentation, sample matrix, and desired sensitivity.

Chemical Structure and Properties:

  • IUPAC Name: 1-[Ethyl(methyl)amino]propan-2-one hydrochloride

  • Molecular Formula: C₆H₁₄ClNO[3]

  • Molecular Weight: 151.63 g/mol [3]

  • CAS Number: 1158315-95-7[3]

Analytical Workflow Overview

The successful mass spectrometric analysis of 1-[Ethyl(methyl)amino]propan-2-one hydrochloride follows a structured workflow. Each step is critical for obtaining high-quality, interpretable data.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (e.g., seized material, biological fluid) Standard_Preparation Standard & Calibrator Preparation Extraction Extraction/Cleanup (LLE or SPE) Standard_Preparation->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Spectral_Analysis Spectral Analysis (Fragmentation Pattern) Data_Acquisition->Spectral_Analysis Confirmation Confirmation & Reporting Spectral_Analysis->Confirmation

Caption: General workflow for the analysis of 1-[Ethyl(methyl)amino]propan-2-one HCl.

Recommended Protocols

Sample and Standard Preparation

The hydrochloride salt is generally soluble in polar solvents like methanol and water.

Protocol 3.1.1: Stock Solution and Calibrators

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 1-[Ethyl(methyl)amino]propan-2-one hydrochloride reference standard and dissolve in 10 mL of methanol. This accounts for the mass of the hydrochloride counter-ion. For the free base equivalent, adjust the mass accordingly.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS): A deuterated analog (e.g., 1-[Ethyl(methyl)amino]propan-2-one-d3) is recommended for quantitative analysis. If unavailable, a structurally similar compound with a different mass can be used. Prepare an IS working solution at a fixed concentration (e.g., 100 ng/mL).

Protocol 3.1.2: Extraction from Biological Matrices (e.g., Plasma, Urine)

For complex matrices, a sample cleanup is essential to minimize matrix effects. Solid Phase Extraction (SPE) is a robust method for cathinone analogs.[4]

  • Pre-treatment: To 1 mL of sample, add the internal standard. For urine, adjust pH to ~6 with a phosphate buffer. For plasma, a protein precipitation step with acetonitrile may be necessary.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with methanol (2 mL) and deionized water (2 mL).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water (2 mL) followed by a mild organic solvent (e.g., 2 mL of 5% methanol in dichloromethane) to remove interferences.

  • Elution: Elute the analyte with 2 mL of a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS or ethyl acetate for GC-MS).

GC-MS Analysis

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. While the hydrochloride salt is not directly injectable, the free base is amenable to GC analysis. The injection port temperature is typically sufficient to dissociate the salt.

Protocol 3.2.1: GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

LC-MS/MS Analysis

LC-MS/MS is highly sensitive and specific, making it ideal for detecting low concentrations in complex matrices without the need for derivatization.[1]

Protocol 3.3.1: LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • IonSpray Voltage: +5500 V.

    • Temperature: 500 °C.

    • Curtain Gas: 35 psi.

  • MRM Transitions: To be determined by infusing a standard solution. The precursor ion will be the protonated molecule [M+H]⁺.

Data Interpretation: Fragmentation Pathways

Understanding the fragmentation of the parent molecule is key to its identification. The following is a predicted fragmentation pattern for 1-[Ethyl(methyl)amino]propan-2-one based on established principles of mass spectrometry.[5]

The molecular weight of the free base is 115.18 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 116.1 is expected to be the precursor ion. In EI-MS (GC-MS), the molecular ion [M]⁺ at m/z 115.1 may be observed, though it might be of low abundance.

Key Fragmentation Mechanism: Alpha-Cleavage

The most characteristic fragmentation for amines and ketones is alpha-cleavage, the breaking of a C-C bond adjacent to the heteroatom (nitrogen or oxygen).

Fragmentation_Pathway parent [M+H]+ m/z 116 frag1 Fragment A m/z 72 parent->frag1 α-cleavage (C-C bond next to C=O) frag2 Fragment B m/z 86 parent->frag2 α-cleavage (C-C bond next to N) frag3 Fragment C m/z 44 frag2->frag3 Loss of propene ketone_loss Neutral Loss (- C3H5O) amine_loss Neutral Loss (- C2H5N) ethyl_loss Neutral Loss (- C2H5)

Caption: Predicted major fragmentation pathways for protonated 1-[Ethyl(methyl)amino]propan-2-one.

Predicted Fragments:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Fragment Structure/Identity
116.1 ([M+H]⁺)86.1[CH₃CH₂N(CH₃)CH₂]⁺ - Resulting from cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This is often a dominant fragment.
116.1 ([M+H]⁺)72.1[CH₃C(O)CH₂]⁺ - Resulting from cleavage of the C-N bond.
116.1 ([M+H]⁺)44.1[CH₃CH₂NHCH₃]⁺ - A smaller iminium ion that can be formed through rearrangement and fragmentation.

Table 1: Predicted m/z values for MS/MS analysis.

Conclusion

The methods presented in this application note provide a robust framework for the sensitive and specific detection of 1-[Ethyl(methyl)amino]propan-2-one hydrochloride. The choice of GC-MS or LC-MS/MS will be dictated by the specific requirements of the analysis. The provided protocols, along with the predicted fragmentation data, serve as a comprehensive resource for laboratories involved in the analysis of synthetic cathinones and related compounds. Adherence to good laboratory practices, including the use of certified reference materials and appropriate quality control measures, is essential for generating legally and scientifically defensible data.

References

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC - NIH. (2016). Retrieved from [Link]

  • ethylamino)‐ - School of Chemistry - Trinity College Dublin. (n.d.). Retrieved from [Link]

  • 1-(Ethylamino)-2-methylpropan-2-ol - PubChem. (n.d.). Retrieved from [Link]

  • 1-[Ethyl(methyl)amino]propan-2-ol - PubChem. (n.d.). Retrieved from [Link]

  • 1-(Ethylamino)-1-phenylpropan-2-one hydrochloride | C11H16ClNO | CID 12403218 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana - ResearchGate. (2024). Retrieved from [Link]

  • Analysis of Cathinones in Plasma Using LC-MS/MS ASMS 2014 ThP598. (2014). Retrieved from [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials - unodc. (n.d.). Retrieved from [Link]

  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (2000). Retrieved from [Link]

  • The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat - MDPI. (2024). Retrieved from [Link]

  • SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE - Malaysian Journal of Science. (2024). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison - ResearchGate. (2025). Retrieved from [Link]

  • Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. (2017). Retrieved from [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Retrieved from [Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (n.d.). Retrieved from [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison - MDPI. (n.d.). Retrieved from [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).
  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under - White Rose Research Online. (2021). Retrieved from [Link]

  • Ethyl(2-methylpropyl)amine hydrochloride | C6H16ClN | CID 18769863 - PubChem. (n.d.). Retrieved from [Link]

  • Tirzepatide - Wikipedia. (n.d.). Retrieved from [Link]

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Application Note: Structural Elucidation of 1-[Ethyl(methyl)amino]acetone Hydrochloride via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-[Ethyl(methyl)amino]acetone hydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. The focus is on the theoretical principles, practical experimental protocols, and detailed spectral interpretation for this compound, which is of interest to researchers in pharmaceutical development and chemical synthesis. This document serves as a predictive guide, detailing the expected vibrational modes of the constituent functional groups—a tertiary amine salt and a ketone—and offers step-by-step methodologies for both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) sample analysis.

Introduction to FTIR Analysis of this compound

This compound is a chemical compound featuring a tertiary amine and a ketone functional group. As with many pharmaceutical intermediates and active ingredients, its hydrochloride salt form is common, enhancing its stability and solubility.[1] FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[2] This method is invaluable for confirming the identity and structural integrity of substances like this compound by identifying its characteristic functional groups.[2]

The presence of the tertiary amine hydrochloride and the carbonyl group from the ketone will give rise to distinct and identifiable absorption bands in the infrared spectrum. Understanding the expected positions and characteristics of these bands is crucial for accurate spectral interpretation.

Molecular Structure and Key Vibrational Modes

The chemical structure of this compound dictates its infrared spectrum. The key functional groups to consider are the tertiary amine salt, the ketone (carbonyl group), and the aliphatic hydrocarbon chains.

Caption: Molecular structure of this compound.

Predicted FTIR Spectral Features

The FTIR spectrum of this compound is predicted to be dominated by the vibrational modes of its functional groups. The following table summarizes the expected characteristic absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
2700 - 2300N-H⁺ StretchTertiary Amine SaltStrong, very broad envelope
3000 - 2850C-H StretchAliphatic (CH₃, CH₂)Medium to strong, sharp peaks
~1715C=O StretchSaturated KetoneStrong, sharp
~1470 - 1440C-H Bend (Scissoring)CH₂Medium
~1375 - 1365C-H Bend (Symmetric)CH₃Medium
1250 - 1020C-N StretchAliphatic AmineMedium to weak
The Tertiary Amine Hydrochloride Signature

The most telling feature of an amine salt is the broad absorption envelope due to the N-H⁺ stretching vibration.[1] For a tertiary amine salt like this compound, this band is characteristically found in the 2700-2300 cm⁻¹ region.[1] This broadness results from extensive hydrogen bonding and the ionic character of the group. The C-H stretching peaks of the alkyl groups often appear as sharper features superimposed on this broad envelope.[1]

The Carbonyl Group Vibration

The carbonyl (C=O) group of the ketone is another highly diagnostic feature. It gives rise to a strong and sharp absorption peak.[3][4] For a saturated aliphatic ketone, this peak is typically observed around 1715 cm⁻¹.[5][6] The high intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C=O bond.[3]

Aliphatic C-H and C-N Vibrations

The ethyl and methyl groups will produce characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ range. In the fingerprint region, C-H bending (scissoring and symmetric) vibrations are expected around 1470-1440 cm⁻¹ and 1375-1365 cm⁻¹, respectively. The C-N stretching of the aliphatic tertiary amine will likely appear as a medium to weak band in the 1250-1020 cm⁻¹ region.[7][8]

Experimental Protocols

To obtain a high-quality FTIR spectrum of this compound, proper sample preparation is paramount. Two common methods for solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Solid Sample kbr_prep Mix with KBr & Grind start->kbr_prep KBr Method atr_prep Place on ATR Crystal start->atr_prep ATR Method press Press into Pellet kbr_prep->press spectrometer FTIR Spectrometer press->spectrometer atr_prep->spectrometer background Collect Background Spectrum spectrometer->background sample_scan Collect Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process interpret Interpret Peaks process->interpret

Caption: General workflow for FTIR analysis.

Protocol 1: KBr Pellet Method

The KBr pellet method is a traditional transmission technique that, when performed correctly, yields high-quality spectra.[9][10]

Materials:

  • This compound (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Drying: Gently dry the KBr powder in an oven to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[11]

  • Grinding: Place approximately 100-200 mg of the dried KBr into an agate mortar. Add 1-2 mg of the sample.

  • Mixing: Grind the sample and KBr together thoroughly for several minutes until a fine, homogeneous powder is obtained.[9] This step is critical to reduce scattering of the infrared beam.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure using a hydraulic press (typically 8,000-10,000 psi) to form a thin, transparent, or translucent pellet.[12]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Self-Validation: A good quality pellet will be visually transparent and will result in a flat baseline in non-absorbing regions of the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal to no sample preparation.[13][14][15]

Materials:

  • This compound

  • FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Background Scan: With a clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O).[16]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[13]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.[13]

  • Analysis: Acquire the sample spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a soft cloth or wipe dampened with an appropriate solvent.[16]

Self-Validation: A high-quality ATR spectrum will have a good signal-to-noise ratio and a stable baseline.

Data Interpretation and Troubleshooting

IssuePotential CauseSolution
Broad peak around 3400 cm⁻¹ and 1640 cm⁻¹ Moisture in the KBr pellet or on the ATR crystal.Dry KBr thoroughly before use. Ensure the ATR crystal is clean and dry. For KBr, prepare the pellet in a low-humidity environment if possible.
Sloping baseline Poorly prepared KBr pellet (uneven thickness or large particle size) causing light scattering.Grind the sample/KBr mixture more thoroughly to a finer powder. Ensure even pressure when making the pellet.
Weak signal (low intensity peaks) Insufficient sample amount. Poor contact in ATR.Use a slightly higher sample concentration in the KBr pellet. In ATR, ensure the sample covers the crystal and apply adequate pressure.
No peaks or very noisy spectrum Instrument malfunction or improper setup.Check instrument diagnostics. Ensure the sample is correctly positioned in the beam path. Increase the number of scans to improve the signal-to-noise ratio.

Conclusion

FTIR spectroscopy is an effective and definitive technique for the structural confirmation of this compound. The key spectral markers for this compound are the very broad N-H⁺ stretching band of the tertiary amine salt between 2700-2300 cm⁻¹ and the strong, sharp C=O stretching absorption of the ketone group around 1715 cm⁻¹. By following the detailed protocols for either the KBr pellet or ATR methods, researchers can obtain high-quality spectra for unambiguous identification and quality assessment of this compound.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Noack, Y., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Uniwersytet Jagielloński. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

  • protocols.io. (2020). ATR FTIR spectoscopy of aqueous cell culture. [Link]

  • IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

  • Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of residue obtained on drying the solvent (a) after extraction by acetone. [Link]

  • ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. [Link]

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Application Notes & Protocols: The Role of β-Aminoketones as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The β-aminoketone motif is a cornerstone in medicinal chemistry, serving both as a key pharmacophore in a range of approved therapeutics and as an exceptionally versatile synthon for constructing complex, biologically active heterocyclic systems.[1][2][3] This document provides an in-depth exploration of the applications of β-aminoketones in drug discovery, detailing their therapeutic relevance, core synthetic methodologies, and their utility as molecular building blocks. The protocols and discussions herein are designed for researchers, medicinal chemists, and drug development professionals, providing both the practical "how" and the critical "why" behind key experimental choices.

The β-Aminoketone: A Structurally and Functionally Privileged Motif

A β-aminoketone is a bifunctional organic compound characterized by a ketone group and an amino group separated by two carbon atoms. This specific arrangement of functional groups imparts a unique reactivity profile that medicinal chemists have exploited for decades.

The significance of this scaffold lies in two primary areas:

  • Direct Biological Activity: The β-aminoketone moiety itself is present in numerous natural products and approved pharmaceutical agents, where it often plays a crucial role in binding to biological targets.[1][4][5] Its ability to form hydrogen bonds and participate in electrostatic interactions makes it an effective pharmacophore.

  • Synthetic Versatility: As a synthetic intermediate, the β-aminoketone is unparalleled. The presence of both a nucleophilic amine and an electrophilic ketone allows for a wide array of subsequent chemical transformations, most notably intramolecular cyclizations to form a diverse range of nitrogen-containing heterocycles—a class of compounds that dominates the landscape of small-molecule drugs.[5][6][7]

ketone O || amine R'HN– backbone –CH₂–CH₂–

Figure 1: General structure of a β-aminoketone scaffold.

Therapeutic Landscape of β-Aminoketone-Derived Drugs

The β-aminoketone core is integral to the structure and function of several commercially successful drugs across a spectrum of therapeutic areas.[1] This underscores the motif's drug-like properties and its ability to be tailored for high-affinity interactions with various biological targets.

Drug NameTherapeutic CategoryMechanism of Action / Role of the β-Aminoketone Moiety
Bupropion Antidepressant, Smoking Cessation AidAn aminoketone that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The core structure is essential for its CNS activity.[8][9]
Tolperisone Muscle RelaxantA centrally acting muscle relaxant used for improving blood circulation. The β-aminoketone structure is key to its pharmacological profile.[1][4][6]
Oxyfedrine VasodilatorPreviously used for the treatment of coronary heart disease.[1][4][6]
Sitagliptin AntidiabeticA dipeptidyl peptidase-4 (DPP-4) inhibitor, though a β-amino acid derivative, its synthesis often involves β-aminoketone-related chemistry.[1][4][5][6]
Proroxan α-Adreno-blockerA nonselective α-adreno-blocker used to treat hypertensive conditions.[1][4][5]
Propipocaine Local AnestheticThe aminoketone structure is common in local anesthetics, contributing to their interaction with voltage-gated sodium channels.[1][5]

Beyond these direct examples, the β-aminoketone scaffold has demonstrated significant potential in preclinical studies for a range of other diseases:

  • Anticancer Activity: Novel β-aminoketone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Their mechanism often involves inducing apoptosis or inhibiting key signaling pathways necessary for tumor growth.[10]

  • Neurodegenerative Diseases: The ability to synthesize diverse heterocyclic scaffolds from β-aminoketones has led to the discovery of compounds that can activate the synthesis of heat shock proteins, which help protect neuronal tissue from the toxic amyloid plaques characteristic of diseases like Alzheimer's.[11][12][13]

  • Antimicrobial and Antiviral Agents: The scaffold is a common feature in compounds screened for antibacterial and antifungal activity.[4] Furthermore, its derivatives are being investigated as potential antiviral agents by targeting various stages of the viral replication cycle.[4][14][15]

Core Synthetic Protocol: The Three-Component Mannich Reaction

The most fundamental and widely used method for synthesizing β-aminoketones is the Mannich reaction .[16][17] This is a three-component condensation reaction involving an active hydrogen compound (typically a ketone), an aldehyde (often non-enolizable, like benzaldehyde), and a primary or secondary amine.

A 1. Iminium Ion Formation Aldehyde + Amine -> Hemiaminal -> Iminium Ion (Electrophile) C 3. Nucleophilic Attack Enol attacks Iminium Ion A->C B 2. Enol Formation Ketone <=> Enol (Nucleophile) B->C D 4. Proton Transfer Deprotonation to yield final product C->D P β-Aminoketone D->P G Start β-Aminoketone (Bifunctional Synthon) Op1 Reductive Amination Start->Op1 e.g., NaBH₄ Op2 Intramolecular Condensation Start->Op2 e.g., + Urea, Heat Op3 Paal-Knorr Synthesis Start->Op3 via 1,4-dicarbonyl intermediate Res1 1,3-Aminoalcohol Op1->Res1 Res2 Dihydropyrimidine Op2->Res2 Res3 Substituted Pyrrole Op3->Res3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Mannich Reaction with Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this powerful C-C bond-forming reaction, particularly when employing secondary amines. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is the Mannich reaction and why are secondary amines commonly used?

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1][2] It involves an aldehyde (often formaldehyde), a compound with an acidic proton (like a ketone or ester), and an amine.[3][4] Secondary amines are frequently used because they reliably form the necessary electrophilic iminium ion intermediate and, unlike primary amines, do not undergo further reaction to form tertiary amine by-products.[3] This specificity makes reactions with secondary amines cleaner and more predictable.

Q2: My Mannich reaction with a secondary amine is not working. What are the most common initial culprits?

When a Mannich reaction fails, the issue often lies in one of three areas:

  • Iminium Ion Formation: The reaction between the secondary amine and the aldehyde to form the electrophilic iminium ion is a critical first step.[1][2] Insufficiently reactive aldehydes, steric hindrance on the amine, or inappropriate pH can stall the reaction here.

  • Enol/Enolate Formation: The active hydrogen compound must be able to form an enol or enolate to act as the nucleophile.[1][5] If the α-protons are not sufficiently acidic or if the chosen catalyst (acid or base) is ineffective, this step will fail.

  • Reaction Conditions: Temperature, solvent, and concentration are crucial. Many Mannich reactions require heating to proceed at a reasonable rate, and the solvent must be appropriate for all three components and stabilize the intermediates.[3]

Q3: What is the role of the catalyst in the Mannich reaction?

The Mannich reaction can be catalyzed by either acid or base.[3]

  • Acid Catalysis: This is the more common approach. The acid protonates the carbonyl group of the aldehyde, making it more electrophilic for the amine's nucleophilic attack. It also facilitates the dehydration step to form the iminium ion.[1]

  • Base Catalysis: A base is used to deprotonate the active hydrogen compound, forming an enolate which is a more potent nucleophile than the corresponding enol.

The choice between acid and base catalysis depends on the specific substrates and their sensitivities.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Mannich Base

A low yield is a frequent challenge. The root cause can often be traced back to the equilibrium nature of the initial steps.

Causality: The formation of the iminium ion from the secondary amine and aldehyde is a reversible process. If the equilibrium lies too far to the left, the concentration of the electrophile will be too low for the reaction to proceed efficiently. Similarly, the enolization of the carbonyl compound is also an equilibrium.

Troubleshooting Workflow: Low Yield

Low_Yield_Workflow Start Low or No Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Iminium Optimize Iminium Ion Formation Check_Reagents->Optimize_Iminium Reagents OK Enhance_Nucleophile Enhance Nucleophile Reactivity Optimize_Iminium->Enhance_Nucleophile Screen_Catalysts Screen Catalysts (Acid/Base) Enhance_Nucleophile->Screen_Catalysts Adjust_Temp_Conc Adjust Temperature & Concentration Screen_Catalysts->Adjust_Temp_Conc Consider_Solvent Change Solvent System Adjust_Temp_Conc->Consider_Solvent Success Improved Yield Consider_Solvent->Success

Caption: A decision tree for troubleshooting low-yield Mannich reactions.

Solutions & Protocols:

  • Increase Electrophile Concentration:

    • Use Pre-formed Iminium Salts: Instead of generating the iminium ion in situ, it can be pre-formed and isolated. This is particularly useful for less reactive systems.

    • Use a More Reactive Aldehyde: Formaldehyde is the most commonly used aldehyde due to its high reactivity.[6][7] If using a different aldehyde, consider its electronic and steric properties.

    • Employ a Dehydrating Agent: Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion by removing the water by-product.

  • Enhance Nucleophilicity:

    • Switch to Base Catalysis: If acid catalysis is not providing a sufficient concentration of the enol, a base can be used to generate the more nucleophilic enolate.

    • Use a More Acidic Carbonyl Compound: If possible, switching to a substrate with more acidic α-protons will increase the concentration of the nucleophilic enol/enolate.

  • Solvent and Temperature Optimization:

    • Solvent Choice: Protic solvents like ethanol, methanol, water, or acetic acid are often preferred as they can stabilize the iminium ion intermediate.[3][6] However, for some reactions, aprotic solvents may be more suitable. A solvent screen is often a worthwhile endeavor.

    • Temperature: Many Mannich reactions require elevated temperatures to overcome activation energy barriers. A systematic increase in temperature (e.g., from room temperature to reflux) should be explored.

ParameterCondition A (Initial)Condition B (Optimized)Rationale
Catalyst 0.1 eq. HCl1.1 eq. PyrrolidineForcing iminium formation
Solvent DichloromethaneEthanolProtic solvent stabilizes iminium ion[3][6]
Temperature 25 °C78 °C (Reflux)Overcomes activation energy
Water Removal NoneMolecular SievesDrives equilibrium to product side
Issue 2: Formation of Unwanted By-products

The presence of significant by-products can complicate purification and reduce the yield of the desired Mannich base.

Causality:

  • Bis-Mannich Products: If the carbonyl compound has active protons on both α-carbons, a second aminomethylation can occur, leading to a bis-Mannich adduct.[8]

  • Aldol Condensation: The aldehyde can undergo a self-condensation reaction, especially under basic conditions. The carbonyl substrate can also self-condense.

  • Michael Addition: The Mannich base itself can sometimes undergo elimination to form an α,β-unsaturated carbonyl compound, which can then act as a Michael acceptor for another equivalent of the enolate.[8]

Reaction Pathway: Main vs. Side Reactions

Reaction_Pathways cluster_reactants Reactants Amine Secondary Amine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Aldol_Product Aldol By-product Aldehyde->Aldol_Product Self-condensation Ketone Ketone Enol Enol/Enolate Ketone->Enol Mannich_Base Desired Mannich Base Iminium->Mannich_Base Enol->Mannich_Base Bis_Mannich Bis-Mannich Product Mannich_Base->Bis_Mannich Excess Reagents

Caption: Competing reaction pathways in the Mannich reaction.

Solutions & Protocols:

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the secondary amine and aldehyde relative to the carbonyl compound can sometimes favor the mono-adduct. Conversely, if the bis-adduct is desired, an excess of the amine and aldehyde is used.

  • Order of Addition: Adding the carbonyl compound slowly to a pre-mixed solution of the secondary amine and aldehyde can help to minimize self-condensation of the carbonyl substrate.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions, which may have a higher activation energy than the desired Mannich reaction.

Issue 3: Difficulties in Product Isolation and Purification

Mannich bases can be challenging to purify due to their basic nature and sometimes high water solubility.

Causality: The tertiary amine functionality in the Mannich base makes it basic. This can lead to issues with standard silica gel chromatography and can also increase its solubility in aqueous media, complicating extractions.

Solutions & Protocols:

  • Acid-Base Extraction: This is a powerful technique for purifying Mannich bases.

    • Step 1: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Step 2: Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic Mannich product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Step 3: Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Step 4: Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the Mannich base, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Step 5: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography on Alumina: If chromatography is necessary, basic or neutral alumina can be a better choice than silica gel, which can cause degradation or irreversible binding of the basic product.

  • Crystallization: If the Mannich base is a solid, crystallization from a suitable solvent system can be an effective purification method. Often, converting the free base to a salt (e.g., hydrochloride) can facilitate crystallization.

Conclusion

Optimizing the Mannich reaction with secondary amines is a multifactorial process that requires a systematic and mechanistically informed approach. By understanding the underlying principles of iminium ion formation, nucleophile generation, and potential side reactions, researchers can effectively troubleshoot and refine their experimental conditions. This guide provides a framework for addressing common challenges, but careful observation and methodical adjustments will ultimately lead to successful synthesis of the desired Mannich bases.

References
  • Wikipedia. Mannich reaction.[Link]

  • Chemistry LibreTexts. Mannich Reaction.[Link]

  • NROChemistry. Mannich Reaction.[Link]

  • Yadav, K., et al. (2018). Synthesis, Characterization and Application of Mannich Base. Galore International Journal of Applied Sciences and Humanities, 2(2), 19-25. [Link]

  • ResearchGate. Synthesis of Mannich bases from primary amines and secondary amines.[Link]

  • Chemistry Steps. The Mannich Reaction.[Link]

  • BYJU'S. Mannich Reaction Mechanism.[Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Mannich bases in medicinal chemistry and drug design. Mini reviews in medicinal chemistry, 8(13), 1435–1448. [Link]

  • Organic Chemistry Portal. Mannich Reaction.[Link]

  • ResearchGate. Mannich Reaction of Secondary Amines, Aldehydes and Alkynes in Water Using Cu/C Nanoparticles as a Heterogeneous Catalyst.[Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents.[Link]

  • RSC Publishing. Recent advances and prospects in the Zn-catalysed Mannich reaction.[Link]

Sources

Technical Support Center: 1-[Ethyl(methyl)amino]acetone Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-01-23

Introduction

Welcome to the technical support center for the synthesis of 1-[Ethyl(methyl)amino]acetone hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the formation of side products during this specific synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common synthetic challenges, ensuring a higher purity and yield of your target compound.

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, typically involves the reaction of N-ethyl-N-methylamine with chloroacetone. While seemingly straightforward, this nucleophilic substitution reaction is often accompanied by the formation of several side products that can complicate purification and compromise the quality of the final product. This document will delve into the mechanistic origins of these impurities and provide practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is showing multiple spots on TLC, with one major side product having a similar Rf to my desired product. What is the likely identity of this impurity and how can I prevent its formation?

A1: The most probable side product in this synthesis is the quaternary ammonium salt, 1,1-bis[ethyl(methyl)amino]acetone dihydrochloride. This arises from the over-alkylation of the desired product.[1] The newly formed tertiary amine, 1-[Ethyl(methyl)amino]acetone, can act as a nucleophile and react with another molecule of chloroacetone.

Causality: The nitrogen atom in the product, 1-[Ethyl(methyl)amino]acetone, remains nucleophilic and can compete with the starting amine (N-ethyl-N-methylamine) for the chloroacetone substrate. This is a common issue in the alkylation of amines.[2][3]

Prevention Strategies:

  • Control of Stoichiometry: Employ a slight excess of the N-ethyl-N-methylamine. This ensures that chloroacetone is more likely to react with the primary nucleophile. A molar ratio of 1.1-1.2 equivalents of the amine to 1 equivalent of chloroacetone is a good starting point.

  • Slow Addition of Chloroacetone: Adding the chloroacetone dropwise to the reaction mixture containing the amine helps to maintain a low concentration of the alkylating agent, thus favoring the initial reaction and minimizing the secondary reaction.

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the over-alkylation reaction, which may have a slightly higher activation energy.

Q2: I've noticed a significant amount of a dark, tarry substance in my crude product. What could be causing this and how can I avoid it?

A2: The formation of dark, polymeric, or tarry materials is often due to side reactions involving chloroacetone itself or subsequent reactions of the product. Chloroacetone is susceptible to self-condensation and polymerization, especially in the presence of base or upon exposure to light.[4] Additionally, α-halo ketones can undergo elimination reactions.[5][6]

Causality:

  • Chloroacetone Instability: Chloroacetone can undergo self-condensation, particularly under basic conditions or with prolonged heating. Commercial chloroacetone may also contain impurities like mesityl oxide that can contribute to discoloration and side reactions.[4][7]

  • Elimination Reactions: Under certain conditions, chloroacetone can undergo elimination of HCl to form a reactive ketene intermediate, which can then polymerize.

Prevention and Mitigation:

  • Purification of Chloroacetone: If you suspect impurities in your chloroacetone, consider purifying it by distillation before use. A method for removing mesityl oxide involves oxidation with acidified KMnO4 followed by distillation.[4][7]

  • Use of a Scavenger Base: While the reaction is typically performed with the amine acting as both nucleophile and base, the inclusion of a non-nucleophilic hindered base can sometimes help to neutralize the HCl formed without promoting self-condensation of chloroacetone. However, this must be carefully optimized to avoid other side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to color formation.

Q3: My final product has a persistent low-level impurity that is difficult to remove by recrystallization. What could it be and how can I get rid of it?

A3: A persistent impurity could be a structurally similar compound or an unreacted starting material. One possibility is the presence of unreacted N-ethyl-N-methylamine hydrochloride. Another could be side products from reactions with impurities in your starting materials.

Troubleshooting and Purification Protocol:

  • Analytical Characterization:

    • NMR Spectroscopy: Obtain a high-resolution ¹H and ¹³C NMR spectrum of your product. Look for characteristic peaks of N-ethyl-N-methylamine and chloroacetone.

    • Mass Spectrometry: LC-MS or GC-MS can help identify the mass of the impurity, providing clues to its structure.

    • Headspace GC: For volatile impurities like residual amines, headspace gas chromatography can be a powerful analytical tool.[8]

  • Advanced Purification Techniques:

    • pH Adjustment and Extraction: Convert the hydrochloride salt back to the free base by careful addition of a base (e.g., NaHCO₃ or a dilute NaOH solution) to an aqueous solution of the crude product. Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and then re-form the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent like ether or isopropanol. This process can help remove impurities with different basicity or solubility profiles.

    • Column Chromatography: While often less convenient for hydrochloride salts, chromatography of the free base on silica gel can be effective for removing stubborn impurities.

Visualizing Side Product Formation

The following diagram illustrates the primary reaction pathway and the key side reaction leading to the formation of the quaternary ammonium salt.

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction: Over-alkylation N_Ethyl_N_Methylamine N-Ethyl-N-methylamine Desired_Product 1-[Ethyl(methyl)amino]acetone (Free Base) N_Ethyl_N_Methylamine->Desired_Product + Chloroacetone (SN2) Chloroacetone Chloroacetone Chloroacetone_2 Chloroacetone Desired_Product_HCl 1-[Ethyl(methyl)amino]acetone HCl (Final Product) Desired_Product->Desired_Product_HCl + HCl Quaternary_Salt Quaternary Ammonium Salt Desired_Product->Quaternary_Salt + Chloroacetone (SN2)

Caption: Reaction scheme for the synthesis of this compound and the over-alkylation side reaction.

Experimental Protocols

Protocol 1: Purification of this compound via Free-Basing and Re-salting

This protocol is designed to remove impurities with different acid-base properties and solubilities.

  • Dissolution: Dissolve the crude this compound in deionized water to a concentration of approximately 10-15% (w/v).

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is between 8 and 9. Monitor the pH carefully with a pH meter or pH paper. The free base will separate as an oil or a fine precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (CH₂Cl₂). The volume of dichloromethane for each extraction should be approximately one-third of the aqueous layer volume.

  • Washing and Drying: Combine the organic extracts and wash them once with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Salt Formation: Cool the dried organic solution in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the solution with gentle stirring. Alternatively, add a solution of HCl in anhydrous diethyl ether or isopropanol dropwise until precipitation of the hydrochloride salt is complete.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether. Dry the purified product under vacuum to a constant weight.

Data Summary

The following table summarizes the common side products and recommended mitigation strategies.

Side Product/IssueChemical Structure/DescriptionCausalityRecommended Mitigation Strategies
Over-alkylation Product 1,1-bis[ethyl(methyl)amino]acetone dihydrochlorideThe product amine is nucleophilic and reacts with chloroacetone.[1]Use a slight excess of N-ethyl-N-methylamine; slow addition of chloroacetone; lower reaction temperature.
Polymeric/Tarry Material Complex mixture of polymersSelf-condensation of chloroacetone; elimination reactions.[4][5][6]Purify chloroacetone before use; conduct the reaction under an inert atmosphere; control reaction temperature.
Unreacted Starting Material N-ethyl-N-methylamine hydrochlorideIncomplete reaction or improper stoichiometry.Ensure appropriate stoichiometry and reaction time; purify via free-basing and re-salting protocol.
Mesityl Oxide Adducts VariesImpurity in commercial chloroacetone.[4][7]Purify chloroacetone by oxidation of mesityl oxide followed by distillation.[4][7]

Conclusion

The synthesis of this compound, while conceptually simple, requires careful control of reaction conditions to minimize the formation of side products. The primary challenges arise from the nucleophilic nature of the product amine, leading to over-alkylation, and the inherent instability of chloroacetone. By implementing the strategies outlined in this guide—such as controlling stoichiometry, slow addition of reagents, temperature management, and appropriate purification techniques—researchers can significantly improve the purity and yield of their target compound. For further assistance, please do not hesitate to contact our technical support team.

References

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  • Mishra, A. et al. (2008). SciELO.
  • ethyl n-methylcarbamate - Organic Syntheses Procedure. Organic Syntheses.
  • Hsu, F.-L., Berg, F., & McMahon, L. R. (2025, June 4). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC.
  • Process for purifying acetone by azeotropic distillation with an alkylchloride. (n.d.).
  • (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society.
  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Chloroacetone - Wikipedia. (n.d.).
  • Medical raw material aminoacetone hydrochloride synthesis method. (n.d.).
  • Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone | Journal of the American Chemical Society. (n.d.).
  • 1158315-95-7|1-(Ethyl(methyl)amino)propan-2-one hydrochloride. (n.d.). BLDpharm.
  • (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Preparation method of 2-amino-2-methyl-1-propanol. (n.d.).
  • [This reference is not available]
  • Chemical analysis in amine system oper
  • (2018, November 5). Synthesis of N,N-Diethyl, N-Methyl Chitosan Chloride with Certain Quaternization Degree and Molecular Spectroscopic and Thermo-Morphological Study of the Alkylation.
  • Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki.
  • (2020, March 31). Chloroacetone. Sciencemadness Wiki.
  • mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube.
  • Explaining the reaction between acyl chlorides and amines - addition / elimin
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
  • (2007, December 12). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents. PMC - NIH.
  • Ketone - Wikipedia. (n.d.).
  • (2024, June 4).
  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other loc
  • Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. (n.d.). The Royal Society of Chemistry.
  • Elimination Reactions of α-Halogenated Ketones. XIII.1 Substituent Effects upon the Kinetics and Mechanism of Halide Ion Promoted Dehydrobromination of Derivatives of 2-Benzyl-2-bromo-1-indanone in Acetonitrile2 | Journal of the American Chemical Society. (n.d.).
  • MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. (n.d.). Safrole.
  • (2025, February 24). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • N-Dealkyl
  • (2025, August 6). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
  • Amines and ammonia Analysis of impurities in amine streams. (n.d.). Agilent.
  • Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.
  • Chloroacetone | ClCH2COCH3 | CID 6571. (n.d.). PubChem - NIH.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI.
  • Preparation method of 3-methylamino-1-phenylpropanol. (n.d.).
  • Amine alkyl
  • (2017, April 10).
  • Intramolecular ene reactions of functionalised nitroso compounds. (n.d.). UCL Discovery.
  • Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (n.d.).
  • (2025, August 9). Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives.
  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

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troubleshooting low yield in β-aminoketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for β-aminoketone synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low reaction yields.

Introduction: The Challenge of Synthesizing β-Aminoketones

β-Aminoketones are crucial structural motifs in a wide array of pharmaceuticals and natural products, including antidiabetics like sitagliptin and vasodilators such as tolperisone.[1] Their synthesis, most commonly achieved through the Mannich reaction or aza-Michael addition, can be deceptively complex.[1] While seemingly straightforward, these reactions are often plagued by issues that result in disappointingly low yields. This guide provides a structured approach to troubleshooting these synthetic challenges, grounded in mechanistic principles and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My Mannich reaction is resulting in a very low yield of the desired β-aminoketone. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yielding Mannich reaction, it's best to start with the fundamentals before moving to more complex variables. Here’s a checklist of initial points to verify:

  • Reagent Quality and Stability:

    • Aldehyde: Is your aldehyde prone to oxidation or polymerization? Use freshly distilled or purified aldehyde.

    • Amine: Ensure the purity of your amine. For secondary amines, check for contamination with the primary amine.

    • Ketone: Verify the purity of the ketone, as impurities can interfere with enolate formation.

    • Solvent: Use anhydrous solvents if your reaction is sensitive to water, as moisture can hydrolyze intermediates.

  • Stoichiometry:

    • Double-check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can promote side reactions.

  • Reaction Temperature:

    • Temperature control is critical. Some Mannich reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions or decomposition.[1][2] Consult literature for the optimal temperature range for your specific substrates.

Q2: I suspect side reactions are consuming my starting materials. What are the most common side products in a Mannich reaction?

A2: Several side reactions can compete with the formation of your desired β-aminoketone, significantly reducing the yield. Key side reactions to consider are:

  • Aldol Condensation: The enolizable ketone can react with the aldehyde in an aldol condensation, particularly under basic conditions. This is a common issue if the iminium ion formation is slow.

  • Self-Condensation of the Aldehyde: Aldehydes with α-hydrogens can undergo self-condensation.

  • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens under basic conditions, it can undergo a disproportionation reaction.

  • Amine-Aldehyde Adducts: The initial adduct between the amine and aldehyde may not efficiently convert to the iminium ion, leading to a dead-end equilibrium.

  • Bis-Mannich Adducts: If the ketone has multiple acidic protons, a second Mannich reaction can occur, leading to the formation of a bis-adduct.

To identify these, it is crucial to analyze your crude reaction mixture by techniques such as TLC, LC-MS, or NMR spectroscopy.

Q3: My β-aminoketone product seems to be decomposing during workup or purification. How can I prevent this?

A3: β-Aminoketones can be susceptible to decomposition, particularly retro-Mannich (dealumination) reactions, especially in the presence of acid or base, or at elevated temperatures.[1] Here are some strategies to mitigate product loss:

  • Mild Workup Conditions: Use a gentle aqueous workup. Avoid strong acids or bases unless necessary for product isolation. A saturated solution of sodium bicarbonate is often a good choice for neutralization.

  • Temperature Control: Keep the product cold during extraction and solvent removal. Use a rotary evaporator at a low temperature.

  • Chromatography Considerations:

    • Silica gel is acidic and can cause decomposition. Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 1%).

    • Alternatively, use neutral or basic alumina for chromatography.

    • For highly sensitive compounds, consider alternative purification methods like crystallization or distillation if applicable.

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Mannich Reaction for Improved Yield

The three-component Mannich reaction is a cornerstone of β-aminoketone synthesis, but its success hinges on the careful balance of multiple equilibria.[1] Low yields often stem from an imbalance in the rates of iminium ion formation and enolate addition.

Mannich_Troubleshooting start Low Yield in Mannich Reaction check_reagents Step 1: Verify Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions (Solvent, Temperature, Stoichiometry) check_reagents->check_conditions Reagents OK catalyst_optimization Step 3: Catalyst Screening & Optimization (Acid vs. Base, Lewis Acid, Organocatalyst) check_conditions->catalyst_optimization Conditions Optimized workup_purification Step 4: Refine Workup & Purification (Mild Conditions, Chromatography) catalyst_optimization->workup_purification Catalyst Selected result Improved Yield workup_purification->result

Caption: A stepwise workflow for troubleshooting low yields in the Mannich reaction.

  • The Role of the Catalyst: The catalyst is arguably the most critical factor in a Mannich reaction. Its primary role is to accelerate the formation of the key intermediates: the iminium ion and the enol/enolate.

    • Acid Catalysis: A Brønsted or Lewis acid will protonate the carbonyl of the aldehyde, activating it for nucleophilic attack by the amine.[1] It also facilitates the dehydration of the resulting hemiaminal to form the electrophilic iminium ion. Common choices include HCl, acetic acid, p-TsOH, and various Lewis acids like Zn(OTf)₂, Bi(OTf)₃, and Sc(OTf)₃.[1]

    • Base Catalysis: A base promotes the formation of the enolate from the ketone, increasing its nucleophilicity. However, strong bases can favor the competing aldol reaction. Organocatalysts like proline and its derivatives can act as bifunctional catalysts, activating both the ketone (via enamine formation) and the imine.

    Troubleshooting Action: If your yield is low, systematically screen a panel of catalysts. If using acid catalysis, try switching from a Brønsted acid to a Lewis acid, as the latter can also coordinate to the ketone and influence stereoselectivity. If using base catalysis, consider an organocatalyst to favor the desired reaction pathway.

  • Solvent Effects: The choice of solvent can dramatically impact reaction rates and selectivity.

    • Protic Solvents (e.g., Ethanol, Water): Can facilitate proton transfer steps and may be suitable for certain reactions. Water can sometimes be a beneficial solvent, especially in "on-water" catalysis.[1]

    • Aprotic Solvents (e.g., THF, DCM, Acetonitrile): Often used to avoid side reactions involving water. Acetonitrile is a common choice for many catalyzed Mannich reactions.

    • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to higher yields and faster reaction times.

    Troubleshooting Action: If you are using a standard solvent like ethanol and observing low yields, try switching to an aprotic solvent like acetonitrile or even attempting the reaction under solvent-free conditions, particularly if your starting materials are liquids.

  • Set up a parallel array of small-scale reactions (e.g., in vials).

  • To each vial, add the ketone (1.2 eq.), aldehyde (1.0 eq.), and amine (1.1 eq.).

  • Add the chosen solvent (e.g., Ethanol, Acetonitrile, THF, Toluene) to each vial.

  • Add a different catalyst (0.1 eq.) to each vial (e.g., p-TsOH, ZnCl₂, L-proline, TiCl₄).

  • Run the reactions at a set temperature (e.g., room temperature or 50 °C) for a predetermined time (e.g., 24 hours).

  • Monitor the reactions by TLC or LC-MS to determine which conditions give the highest conversion to the desired product.

Parameter Condition A Condition B Condition C Condition D
Solvent EthanolAcetonitrileTHFToluene
Catalyst p-TsOHL-ProlineZnCl₂None
Temperature 50 °CRTRT50 °C
Yield (%) Record YieldRecord YieldRecord YieldRecord Yield
Guide 2: Addressing Issues in Aza-Michael Additions

The aza-Michael addition of an amine to an α,β-unsaturated ketone is another powerful method for synthesizing β-aminoketones.[1] Low yields in this reaction are often due to poor nucleophilicity of the amine, low electrophilicity of the enone, or reversibility of the reaction.

Aza_Michael_Troubleshooting start Low Yield in Aza-Michael Addition check_reactivity Step 1: Assess Reactant Reactivity (Amine Nucleophilicity, Enone Electrophilicity) start->check_reactivity catalyst_selection Step 2: Select Appropriate Catalyst (Lewis Acid, Brønsted Acid, Base) check_reactivity->catalyst_selection Reactivity Assessed solvent_temp Step 3: Optimize Solvent & Temperature (Polar vs. Apolar, Heating/Cooling) catalyst_selection->solvent_temp Catalyst Chosen equilibrium_shift Step 4: Address Reaction Reversibility (Remove Byproducts, Use Excess Reagent) solvent_temp->equilibrium_shift Conditions Set result Improved Yield equilibrium_shift->result

Caption: A decision-making workflow for troubleshooting the aza-Michael addition reaction.

  • Enhancing Electrophilicity: The rate of the aza-Michael addition is highly dependent on the electrophilicity of the β-carbon of the unsaturated ketone.

    • Lewis Acid Catalysis: A Lewis acid can coordinate to the carbonyl oxygen, withdrawing electron density and making the β-carbon more susceptible to nucleophilic attack. Catalysts such as CeCl₃·7H₂O, Bi(NO₃)₃, and SmI₂(THF)₂ have been shown to be effective.[1]

    Troubleshooting Action: If you are using an unactivated or electron-rich enone, the addition of a catalytic amount of a Lewis acid is often the most effective way to increase the reaction rate and yield.

  • Modulating Amine Nucleophilicity: The nucleophilicity of the amine is also a key factor.

    • Aromatic vs. Aliphatic Amines: Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines. For less reactive aromatic amines, more forcing conditions or stronger catalysts may be required.

    • Solvent Choice: Polar, protic solvents can solvate the amine, potentially reducing its nucleophilicity. In some cases, a less polar solvent may be beneficial.

    Troubleshooting Action: If you are using a low-reactivity amine (e.g., aniline with electron-withdrawing groups), consider increasing the reaction temperature or using a more potent Lewis acid catalyst.

  • In separate reaction vessels, dissolve the α,β-unsaturated ketone (1.0 eq.) and the amine (1.2 eq.) in a suitable solvent (e.g., acetonitrile).

  • To each vessel, add a different Lewis acid catalyst (10 mol %) (e.g., InCl₃, Sc(OTf)₃, Yb(OTf)₃).

  • Stir the reactions at room temperature and monitor their progress by TLC.

  • Compare the reaction rates and final conversions to identify the most effective catalyst.

References

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24681–24712. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. ResearchGate. [Link]

  • MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

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Technical Support Center: Optimizing Mann-ich Reactions and Suppressing Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and seek to troubleshoot and prevent the formation of common impurities. As a cornerstone of synthetic chemistry for creating β-amino carbonyl compounds, mastering the intricacies of the Mannich reaction is essential for achieving high yields and product purity. This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each strategic choice.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Formation of Bis-Mannich Adducts and Over-Alkylation

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a bis-Mannich adduct. What causes this, and how can I promote selective mono-alkylation?

A1: Causality and Mechanism

The formation of bis-Mannich products is a classic issue of over-alkylation. It typically arises from two primary scenarios:

  • Use of Primary Amines or Ammonia: When a primary amine (R-NH₂) or ammonia (NH₃) is used, the resulting mono-Mannich base is a secondary or primary amine, respectively. The N-H proton on this initial product is still reactive and can form a new iminium ion with another equivalent of formaldehyde. This new, bulkier iminium ion can then react with another molecule of your active hydrogen compound, leading to di- or even tri-substituted products.[1] For example, the reaction of acetophenone with formaldehyde and ammonia can lead to tris(β-benzoylethyl)amine.

  • Multiple Acidic Protons on the Substrate: If your active hydrogen compound (e.g., a ketone or nitroalkane) possesses more than one acidic α-proton, the mono-Mannich product can react again. The remaining acidic proton can form an enol/enolate and attack another iminium ion.

The diagram below illustrates the pathway to the undesired bis-adduct when using a primary amine.

G Ketone Active H Compound (R-CO-CH₃) Product1 Mono-Mannich Base (R-CO-CH₂-CH₂-NHR) Ketone->Product1 + Imine1 Imine1 Iminium Ion (CH₂=NHR⁺) Imine1->Product1 Product1_side Mono-Mannich Base (Still has N-H) Imine2 New Iminium Ion Product1_side->Imine2 + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Imine2 Product2 Bis-Mannich Product (R-CO-CH₂-CH₂(NR)CH₂-CH₂-CO-R) Imine2->Product2 + Ketone Ketone2 Active H Compound Ketone2->Product2

Caption: Reaction pathways for mono- and bis-Mannich adducts.

Troubleshooting and Prevention Strategies:

StrategyRationale & Causality
1. Use a Secondary Amine This is the most effective solution. Secondary amines (R₂NH) form tertiary Mannich bases (R-CO-CH₂-CH₂-NR₂). These products lack an N-H proton and therefore cannot react further with formaldehyde to generate a new iminium ion, effectively terminating the reaction at the mono-adduct stage.[1]
2. Control Stoichiometry If a primary amine is required, precise control of reactant ratios is crucial. Use the active hydrogen compound as the limiting reagent or maintain a strict 1:1:1 stoichiometry. A slight excess of the primary amine can sometimes favor mono-alkylation by ensuring the formaldehyde is consumed before the Mannich product can react further.
3. Slow Reagent Addition Add the formaldehyde or amine solution dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophilic iminium ion, reducing the statistical probability of the mono-Mannich product encountering an iminium ion before all the initial substrate has reacted.
4. Lower Reaction Temperature High temperatures can accelerate the rate of the second addition. Performing the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the initial, often faster, mono-alkylation step.
Issue 2: Competing Aldol Condensation

Q2: My reaction mixture contains byproducts consistent with the self-condensation of my ketone/aldehyde starting material. How can I suppress this Aldol reaction?

A2: Causality and Mechanism

The Aldol reaction is a primary competitor to the Mannich reaction because both pathways begin with the same key step: the formation of an enol or enolate from your active hydrogen compound.[2]

  • Under Basic Conditions: A base will deprotonate the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking either the electrophilic iminium ion (Mannich pathway) or the carbonyl carbon of another molecule of the starting material (Aldol pathway). Basic conditions strongly favor the Aldol pathway.

  • Under Acidic Conditions: Acid catalyzes both enol formation and iminium ion formation. The enol can attack the protonated carbonyl of the starting material (acid-catalyzed Aldol) or the iminium ion (Mannich).[3] While acidic conditions are generally preferred for the Mannich reaction, the Aldol pathway can still compete, especially at elevated temperatures.

G cluster_mannich Mannich Pathway cluster_aldol Aldol Pathway Start Active H Compound (e.g., Ketone) Enol Enol / Enolate Intermediate Start->Enol Acid or Base Imine Iminium Ion (Electrophile) Enol->Imine Ketone Ketone Molecule (Electrophile) Enol->Ketone Mannich_Product Desired Mannich Base Imine->Mannich_Product Aldol_Product Undesired Aldol Adduct Ketone->Aldol_Product

Caption: Competing Mannich and Aldol reaction pathways.

Troubleshooting and Prevention Strategies:

StrategyRationale & Causality
1. Maintain Mildly Acidic pH The formation of the electrophilic iminium ion is most efficient under mildly acidic conditions (pH 4-5). This environment favors the Mannich pathway over the base-catalyzed Aldol reaction. Using the hydrochloride salt of the amine is a common and effective way to establish and buffer the reaction at an appropriate pH.
2. Use Pre-formed Iminium Salts For maximum control, bypass the in situ formation of the iminium ion altogether. Pre-formed, stable iminium salts, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), are highly electrophilic and can be added directly to the enolizable component under conditions optimized solely for the C-C bond formation step. This decouples iminium ion formation from the main reaction, allowing for milder conditions (e.g., lower temperatures) that disfavor Aldol condensation.
3. Maximize Iminium Ion Concentration The relative rates of the two competing pathways are dependent on the concentration of the respective electrophiles. Using a non-enolizable aldehyde with high reactivity, like formaldehyde, ensures a high concentration of the iminium ion, kinetically favoring the Mannich reaction. Protic solvents like ethanol or water can also help stabilize the charged iminium ion, increasing its effective concentration.
4. Temperature Control Aldol condensations, particularly the subsequent dehydration step, are often promoted by heat. Running the Mannich reaction at the lowest feasible temperature can significantly reduce the rate of the competing Aldol reaction.
Issue 3: Byproducts from Elimination and Michael Addition

Q3: I am observing a complex mixture of byproducts, including some that appear to be dimers of my starting ketone linked by a three-carbon chain. What could be causing this?

A3: Causality and Mechanism

This issue often points to a more complex, multi-step side reaction sequence involving elimination followed by a Michael addition.

  • Elimination (Retro-Mannich): The Mannich base product can undergo an elimination reaction, particularly under thermal stress or basic conditions, to form an α,β-unsaturated carbonyl compound (an enone or enal) and release the free amine. This is essentially the reverse of a Michael addition.

  • Michael Addition: This newly formed, highly reactive α,β-unsaturated carbonyl is a potent Michael acceptor. An enolate molecule from your starting material (which is still present in the reaction flask) can then act as a Michael donor, attacking the β-position of the unsaturated compound in a 1,4-conjugate addition. The result is a 1,5-dicarbonyl compound, which may appear as a "dimer" of your starting material.

G Mannich_Base Mannich Base Enone α,β-Unsaturated Carbonyl (Michael Acceptor) Mannich_Base->Enone Elimination (Heat/Base) Amine Free Amine Mannich_Base->Amine Elimination Michael_Adduct 1,5-Dicarbonyl Byproduct Enone->Michael_Adduct Michael Addition Enolate Enolate of Starting Material (Michael Donor) Enolate->Michael_Adduct

Caption: Elimination-Michael Addition side reaction pathway.

Troubleshooting and Prevention Strategies:

StrategyRationale & Causality
1. Strict Temperature Control The initial elimination step is often the rate-limiting part of this side reaction and is highly temperature-dependent. Avoid unnecessarily high reaction temperatures or prolonged heating. Monitor the reaction closely and work it up as soon as the starting material is consumed.
2. pH Management During Workup Avoid strongly basic conditions during the workup, as this can promote elimination. The Mannich base is typically isolated after an acidic workup, which protonates the amine to form a stable ammonium salt, preventing its elimination. The free base can then be liberated just before purification if necessary.
3. Use of a More Stable Amine Amines that are better leaving groups are more prone to elimination. While options may be limited by the desired product, using less volatile or more sterically hindered amines can sometimes disfavor the elimination step.

Experimental Protocols

Protocol 1: Selective Mono-Aminomethylation Using a Secondary Amine

This protocol is designed to minimize the formation of bis-Mannich adducts by using a secondary amine.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the active hydrogen compound (1.0 eq) and a suitable solvent (e.g., ethanol, 3-5 mL per mmol of substrate).

  • Amine Addition: Add the secondary amine hydrochloride salt (e.g., dimethylamine hydrochloride, 1.1 eq). The hydrochloride salt helps maintain a favorable acidic pH.

  • Formaldehyde Addition: In the dropping funnel, place an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Reaction: Cool the flask to 0 °C in an ice bath. Add the formaldehyde solution dropwise over 30-60 minutes with vigorous stirring.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and adjust the pH to ~2 with HCl. Wash with a nonpolar solvent (e.g., hexanes) to remove any unreacted starting material. Basify the aqueous layer to pH 9-10 with NaOH or Na₂CO₃ and extract the Mannich base product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.

Protocol 2: Suppressing Aldol Reactions Using a Pre-formed Iminium Salt

This protocol utilizes Eschenmoser's salt to provide a clean and controlled reaction, avoiding the harsh conditions that can lead to Aldol condensation.

  • Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the active hydrogen compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane, 3-5 mL per mmol).

  • Salt Addition: Cool the solution to 0 °C. Add Eschenmoser's salt (1.05 eq) portion-wise over 15 minutes. Caution: Eschenmoser's salt is moisture-sensitive.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-8 hours. The reaction is often much faster than the classic three-component method.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References

  • Mannich Reaction. (2023, January 22). In Chemistry LibreTexts. [Link]

  • Side Products of the Mannich Reaction. In Chemistry Steps. [Link]

  • Aldol Addition and Condensation Reactions. In Master Organic Chemistry. [Link]

  • The Michael Addition Reaction and Conjugate Addition. In Master Organic Chemistry. [Link]

  • Eschenmoser's salt: Application of Mannich reaction (Part 3). In YouTube. [Link]

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Technical Support Center: Purification of Aminoketone Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aminoketone hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable but often challenging compounds. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your purification strategies.

The Challenge: Understanding the Instability of Aminoketone Hydrochlorides

Aminoketone hydrochlorides are bifunctional molecules containing both a basic amine and a carbonyl group. This duality is the source of their synthetic utility and, simultaneously, their purification challenges. The hydrochloride salt form is typically employed to enhance stability, as the free bases are often prone to self-condensation or degradation.[1] However, even in their salt form, these compounds can present significant purification hurdles.

Primary and secondary aminoketones are particularly susceptible to self-condensation, while even tertiary aminoketones can undergo various degradation pathways.[1] For instance, the well-known aminoketone bupropion is known to be unstable in aqueous solutions above pH 5, undergoing base-catalyzed hydrolysis and oxidation.[2][3] This inherent instability necessitates careful control of experimental conditions, particularly pH, throughout the purification process.

Troubleshooting Guide

This section is organized by common problems encountered during the purification of aminoketone hydrochlorides. Each problem is followed by a series of questions to help diagnose the issue and detailed, actionable solutions.

Problem 1: Low Yield or Product Loss During Aqueous Work-up

Q1: Is your aminoketone hydrochloride highly water-soluble?

Many aminoketone hydrochlorides exhibit high aqueous solubility, making extraction with organic solvents inefficient.[4]

  • Causality: The protonated amine group significantly increases the polarity of the molecule, leading to favorable interactions with water.

  • Solution: Salt Saturation & Solvent Choice.

    • Protocol: During the aqueous work-up, saturate the aqueous layer with a salt like sodium chloride or sodium sulfate before extraction. This decreases the solubility of the organic compound in the aqueous phase by competing for hydration.

    • Solvent Selection: Use more polar, water-immiscible organic solvents for extraction. While diethyl ether is common, consider solvents like ethyl acetate, dichloromethane, or even a mixture of chloroform and isopropanol for more polar compounds.

Q2: Are you observing product degradation during pH adjustment?

Adjusting the pH to basify the amine for extraction can lead to degradation, especially with sensitive aminoketones.[5]

  • Causality: As mentioned, many aminoketones are unstable at neutral or basic pH.[5] The free amine can catalyze degradation pathways.

  • Solution: Controlled Basification & Rapid Extraction.

    • Protocol:

      • Cool the aqueous solution of your hydrochloride salt in an ice bath before adding a base.

      • Use a weaker base, such as sodium bicarbonate or a saturated solution of sodium carbonate, and add it portion-wise while monitoring the pH. Avoid strong bases like sodium hydroxide if possible.

      • Immediately extract the liberated free base into a suitable organic solvent. Do not let the aqueous solution sit at a basic pH for extended periods.

      • Perform multiple extractions with smaller volumes of organic solvent to ensure complete removal of the product.

Problem 2: Difficulty with Crystallization/Recrystallization

Q1: Is your aminoketone hydrochloride "oiling out" instead of crystallizing?

This is a common issue, often caused by residual solvents, impurities, or an inappropriate solvent system.

  • Causality: The presence of impurities can disrupt the crystal lattice formation. Additionally, the high polarity of the hydrochloride salt can make it difficult to find a single solvent with the ideal solubility profile for crystallization (i.e., sparingly soluble at room temperature and highly soluble when heated).

  • Solution: Meticulous Solvent Screening & Anti-Solvent Crystallization.

    • Solvent Screening: The choice of solvent is critical.[6] A systematic approach to screen for an optimal solvent or solvent mixture is recommended.[7][8] Common solvents for recrystallizing amine hydrochlorides include isopropanol, ethanol, methanol, or mixtures of these with non-polar anti-solvents like diethyl ether, petroleum ether, or ethyl acetate.[9]

    • Anti-Solvent Crystallization Protocol:

      • Dissolve the crude aminoketone hydrochloride in a minimal amount of a hot polar solvent in which it is soluble (e.g., isopropanol, ethanol).

      • Slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) in which the salt is insoluble, until the solution becomes slightly turbid.

      • Gently warm the mixture until the turbidity just disappears.

      • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote crystal growth.

      • If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.

Q2: Is the purity of your crystallized product still low?

Co-precipitation of impurities can occur, especially if the impurities have similar structures and polarities to your target compound.

  • Causality: Impurities can get trapped in the growing crystal lattice. This is more likely if the solution is cooled too quickly.

  • Solution: Slow Cooling & Multiple Recrystallizations.

    • Protocol:

      • Ensure the hot, saturated solution is allowed to cool to room temperature as slowly as possible. Insulating the flask can help.

      • If purity is still an issue after the first crystallization, a second recrystallization from a different solvent system may be necessary.

      • Consider a pre-purification step, such as a short silica gel plug, to remove non-polar impurities before crystallization.[4]

Problem 3: Challenges with Chromatographic Purification

Q1: Is your aminoketone hydrochloride streaking or showing poor separation on a silica gel column?

The basic amine group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to these issues.

  • Causality: The strong interaction between the amine and silica can cause irreversible adsorption, leading to tailing peaks and poor recovery.

  • Solution: Deactivating the Stationary Phase.

    • Protocol:

      • Amine Additive: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent. This will compete with your compound for binding to the acidic sites on the silica.

      • Buffered Mobile Phase: For more challenging separations, consider using a buffered mobile phase.

      • Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column.

Q2: Are you observing degradation of your compound on the column?

The acidic nature of silica gel can be sufficient to catalyze the degradation of sensitive aminoketones.

  • Causality: Prolonged exposure to the acidic environment of the silica gel can lead to decomposition.

  • Solution: Rapid Elution & Alternative Techniques.

    • Protocol:

      • Use a steeper solvent gradient to elute the compound more quickly.

      • Consider flash chromatography over gravity chromatography to minimize the time the compound spends on the column.

      • If degradation is severe, avoid silica gel chromatography altogether and focus on optimizing crystallization or considering other techniques like preparative HPLC with a suitable column (e.g., C18 for reverse-phase).

Frequently Asked Questions (FAQs)

Q: My aminoketone free base is an oil. How can I purify it before forming the hydrochloride salt?

A: Purifying the free base can be advantageous. You can often use standard silica gel chromatography with an eluent containing a small percentage of triethylamine. After purification, the hydrochloride salt can be formed by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol).[10][11]

Q: I'm seeing an impurity with a very similar retention time to my product in the HPLC analysis. What could it be?

A: This could be a number of things, including diastereomers if your molecule has multiple chiral centers, or a closely related structural analog from the synthesis.[4] It is also possible that it is a degradation product. Common degradation pathways for aminoketones can include oxidation or hydrolysis.[3] LC-MS analysis is invaluable in identifying such impurities.[4]

Q: What is the best way to store my purified aminoketone hydrochloride?

A: Due to their potential for hygroscopicity and sensitivity to moisture, it is best to store them in a desiccator under an inert atmosphere (like nitrogen or argon) at a low temperature.[3][12] Some aminoketones are also light-sensitive, so storing them in an amber vial is recommended.

Q: Can I use aqueous HCl to form the hydrochloride salt?

A: While possible, it is generally not recommended if you want to directly crystallize the salt from an organic solvent.[11] The introduction of water can make crystallization difficult and may lead to the product "oiling out." Using anhydrous HCl (either as a gas or a solution in an organic solvent) is the preferred method for clean salt formation and subsequent crystallization.

Visualizing the Purification Workflow

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting a purification method based on the initial state of the crude product.

Purification_Strategy Start Crude Aminoketone HCl IsSolid Is the crude product a solid? Start->IsSolid IsOil Is the crude product an oil? IsSolid->IsOil No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Basify Basify to Free Base IsOil->Basify Yes PurityCheck1 Check Purity (HPLC, NMR) Recrystallize->PurityCheck1 Chromatography Purify Free Base by Chromatography PurityCheck2 Check Purity (TLC, NMR) Chromatography->PurityCheck2 FinalProduct Pure Product PurityCheck1->FinalProduct >95% Pure PurityCheck1->Basify <95% Pure PurityCheck2->Chromatography Impure SaltFormation Form HCl Salt & Crystallize PurityCheck2->SaltFormation Pure SaltFormation->FinalProduct Basify->Chromatography

Caption: A decision-making workflow for purifying aminoketone hydrochlorides.

General Recrystallization Protocol

This diagram illustrates the key steps in a typical anti-solvent recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation Dissolve 1. Dissolve crude solid in minimal hot polar solvent AddAntiSolvent 2. Add anti-solvent until turbid Dissolve->AddAntiSolvent Warm 3. Warm to clarify AddAntiSolvent->Warm Cool 4. Slow cooling to induce crystallization Warm->Cool Isolate 5. Isolate crystals by filtration Cool->Isolate Dry 6. Dry under vacuum Isolate->Dry

Caption: Step-by-step workflow for anti-solvent recrystallization.

References

  • Wikipedia. (n.d.). Aminoaldehydes and aminoketones. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24657-24681. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Fessey, E., & Hawkins, J. M. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 28-44. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones and aldehydes. Retrieved from [Link]

  • Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Singh, P., Kumar, A., & Singh, A. (2015). Synthesis and Biological Evaluation of Aminoketones. Letters in Drug Design & Discovery, 12(4), 314-321. Retrieved from [Link]

  • Soule, B. W., & Pesko, L. J. (2010). The aqueous stability of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 54(3), 589-594. Retrieved from [Link]

  • Gheytasi, N., Heidardokht Nazari, A., & Haghtalab, A. (2019). Thermodynamic Modeling and Solubility Measurement of Cetirizine Hydrochloride and Deferiprone in Pure Solvents of Acetonitrile, Ethanol, Acetic Acid, Sulfolane, and Ethyl Acetate and Their Mixtures. Journal of Chemical & Engineering Data, 64(12), 5228-5241. Retrieved from [Link]

  • Tasić, T., Savić, V., Stojanović, B., Marinković, V., & Ivanović, D. (2022). Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Molecules, 27(19), 6483. Retrieved from [Link]

  • Ribbentrop, A., & Schäfer, H. J. (1994). Process for the preparation of alpha-aminoketone salts. Google Patents.
  • Simplício, A. L., Clancy, J. M., & Gilmer, J. F. (2007). Beta-aminoketones as prodrugs with pH-controlled activation. International Journal of Pharmaceutics, 336(2), 208-214. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 221. Retrieved from [Link]

  • Asscher, M. (1952). Method of preparing aminoketones. Google Patents.
  • Hsieh, T. T., & Yang, P. S. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1836. Retrieved from [Link]

  • ResearchGate. (n.d.). The aqueous stability of bupropion. Retrieved from [Link]

  • Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Britton, J., Raston, C. L., & Weiss, J. L. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 8(12), 3025-3031. Retrieved from [Link]

  • ResearchGate. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]

  • Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • Jaigirdar, M. (2024, April). Excipient Reactivity and Drug Stability in Formulations. AAPS Newsmagazine. Retrieved from [Link]

  • Hsieh, T. T., & Yang, P. S. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1836. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

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  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(35), 4330-4340. Retrieved from [Link]

  • Britton, J., Raston, C. L., & Weiss, J. L. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 8(12), 3025-3031. Retrieved from [Link]

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Technical Support Center: Scale-Up of 1-[ethyl(methyl)amino]propan-2-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may be encountered during the scale-up of this process. The information herein is synthesized from established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

I. Introduction to the Synthesis and Scale-Up Considerations

The synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride, a β-aminoketone, is most commonly achieved through the nucleophilic substitution of chloroacetone with N-ethylmethylamine. While this reaction is straightforward on a laboratory scale, scaling up the process introduces several critical challenges that must be carefully managed to ensure safety, yield, and purity. These challenges include:

  • Exothermic Reaction Control: The reaction between chloroacetone and amines is highly exothermic. Inadequate temperature control during scale-up can lead to runaway reactions, side product formation, and potential safety hazards.

  • Impurity Profile Management: Side reactions, such as over-alkylation of the amine or self-condensation of chloroacetone, can lead to a complex impurity profile that complicates purification.

  • Product Isolation and Purification: Efficiently isolating and purifying the hydrochloride salt at a large scale requires optimized crystallization and washing procedures to achieve the desired product quality.

  • Handling of Hazardous Materials: Chloroacetone is a highly toxic, corrosive, and lachrymatory substance, requiring stringent safety protocols, especially in a larger-scale manufacturing environment.[1][2]

This guide will provide a structured approach to addressing these and other potential issues through a troubleshooting guide and a comprehensive FAQ section.

II. Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Problem 1: Low Yield of 1-[ethyl(methyl)amino]propan-2-one Hydrochloride

Question: We are experiencing a significantly lower yield than expected during the scale-up of our synthesis. What are the potential causes and how can we improve it?

Answer:

Low yields in the synthesis of β-aminoketones can stem from several factors. A systematic investigation into the following areas is recommended:

1. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: While the reaction is exothermic, maintaining an appropriate temperature is crucial for driving the reaction to completion. Monitor the reaction progress using an appropriate analytical technique like HPLC or GC-MS.

  • Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction. Ensure your reactor's agitation is sufficient for the scale of your reaction.

2. Side Reactions:

  • Over-alkylation: The desired product, a secondary amine, can further react with chloroacetone to form a quaternary ammonium salt. This is more likely to occur if there is a localized excess of chloroacetone or at elevated temperatures. To mitigate this, consider adding the chloroacetone slowly to a well-stirred solution of N-ethylmethylamine.

  • Chloroacetone Self-Condensation: In the presence of a base (the amine), chloroacetone can undergo self-condensation reactions.[3] Maintaining a controlled temperature and avoiding a large excess of the amine can help minimize this.

3. Work-up and Isolation Losses:

  • Incomplete Extraction: If a liquid-liquid extraction is part of your work-up, ensure the pH is appropriately adjusted to ensure your product is in the desired phase (either as the free base in the organic phase or as the salt in the aqueous phase). Multiple extractions with fresh solvent are recommended.

  • Sub-optimal Crystallization: The hydrochloride salt's solubility is highly dependent on the solvent system. If the product remains in the mother liquor, you may need to adjust the solvent composition or concentration.

Recommended Actions:

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC-MS) to track the consumption of starting materials and the formation of the product and key byproducts.

  • Controlled Addition: Add the chloroacetone dropwise to the N-ethylmethylamine solution, especially at larger scales, to maintain better temperature control.

  • Solvent Selection: The choice of solvent can influence reaction rate and side product formation. Protic solvents like ethanol or isopropanol are often used.[4]

  • Purification Optimization: Before proceeding to crystallization, consider a wash of the crude free base with water to remove any unreacted amine hydrochloride.

Problem 2: Product Purity Issues - Presence of Unknown Impurities

Question: Our final product shows several impurities by HPLC analysis that we did not observe at the lab scale. How can we identify and control these impurities?

Answer:

The emergence of new impurities upon scale-up is a common challenge. A structured approach to impurity identification and control is crucial.[5][6]

1. Identification of Impurities:

  • LC-MS/MS and High-Resolution Mass Spectrometry (HRMS): These techniques are invaluable for obtaining the molecular weight and fragmentation patterns of the impurities, which can help in proposing their structures.[5]

  • Preparative HPLC or SFC: Isolate sufficient quantities of the major impurities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Orthogonal Synthesis: Once a potential impurity structure is proposed, synthesizing it through an alternative route can confirm its identity.[5]

2. Potential Impurity Sources and Mitigation Strategies:

Potential Impurity Source Mitigation Strategy
Quaternary Ammonium Salt Over-alkylation of the product with chloroacetone.Use a slight excess of N-ethylmethylamine. Control the addition rate and temperature of the chloroacetone feed.
Di-adducts/Self-condensation Products of Chloroacetone Base-catalyzed self-reaction of chloroacetone.Maintain a lower reaction temperature. Avoid creating localized high concentrations of base.
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature moderately, while monitoring for impurity formation. Ensure adequate mixing.
Degradation Products Instability of the product under reaction or work-up conditions.Investigate the thermal stability of the product. Avoid prolonged exposure to high temperatures or harsh pH conditions.

Workflow for Impurity Management:

G cluster_0 Impurity Detected cluster_1 Identification cluster_2 Control Strategy Impurity_Detected Impurity Detected in Final Product Identify Identify Impurity Structure (LC-MS, NMR) Impurity_Detected->Identify Propose Propose Formation Mechanism Identify->Propose Modify_Reaction Modify Reaction Conditions (Stoichiometry, Temp, etc.) Propose->Modify_Reaction Modify_Workup Modify Work-up/Purification Propose->Modify_Workup Set_Specs Set In-process and Final Product Specifications Modify_Reaction->Set_Specs Modify_Workup->Set_Specs

Caption: Logical workflow for impurity identification and control.

Problem 3: Difficulty in Crystallizing the Hydrochloride Salt

Question: We are struggling to induce crystallization of the hydrochloride salt from the crude reaction mixture. What are the best practices for crystallization?

Answer:

Crystallization of amine hydrochlorides can be challenging due to their solubility characteristics. Here are several strategies to consider:

1. Solvent System Selection:

  • Anti-solvent Addition: A common technique is to dissolve the crude product in a solvent in which it is soluble (e.g., ethanol, methanol, or isopropanol) and then add an anti-solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or tetrahydrofuran) to induce precipitation.[7][8]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can improve purity and crystal form. Isopropanol is often a good starting point for hydrochloride salts.

2. Control of Supersaturation:

  • Cooling Rate: A slow and controlled cooling rate is generally preferred to allow for the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of an oil or amorphous solid.

  • Concentration: If the product is too soluble, carefully concentrating the solution by solvent evaporation before cooling can help achieve the necessary supersaturation.[7][9]

3. Seeding:

  • If you have a small amount of pure crystalline material, adding a few seed crystals to the supersaturated solution can initiate crystallization.

4. pH Adjustment:

  • Ensure the solution is sufficiently acidic to have fully formed the hydrochloride salt. The free base is often an oil or has very different solubility properties.

Recommended Protocol for Crystallization:

  • After the reaction and initial work-up to isolate the crude free base, dissolve it in a minimal amount of a suitable solvent like isopropanol.

  • Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until the pH is acidic.

  • If crystallization does not occur spontaneously, cool the solution slowly.

  • If needed, add an anti-solvent like diethyl ether dropwise until turbidity is observed, then allow the solution to stand.

  • Collect the crystals by filtration, wash with a cold solvent or anti-solvent, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the scale-up of 1-[ethyl(methyl)amino]propan-2-one hydrochloride?

A1: The most direct and scalable route is the nucleophilic substitution of chloroacetone with N-ethylmethylamine. This is a variation of the Mannich reaction.[6] The reaction is typically performed in a suitable solvent, such as ethanol or isopropanol. A base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) is used to neutralize the HCl generated during the reaction. The resulting free base is then isolated and converted to the hydrochloride salt.

Q2: What are the critical safety precautions when handling chloroacetone at a large scale?

A2: Chloroacetone is a highly hazardous material and requires strict safety protocols.[1]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).

  • Ventilation: Work in a well-ventilated fume hood or a closed system, especially at larger scales, to avoid inhalation of the lachrymatory and toxic vapors.[1][10]

  • Spill Control: Have appropriate spill control materials readily available.

  • Thermal Hazard: The reaction is exothermic. Ensure the reactor is equipped with adequate cooling capacity and a temperature monitoring system. Plan for emergency cooling in case of a temperature excursion.

Q3: How can I monitor the progress of the reaction?

A3: Several analytical techniques can be used for in-process monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantifying the disappearance of starting materials and the appearance of the product and impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.[7]

Q4: What are the best solvents for the reaction and crystallization?

A4:

  • Reaction: Alcohols such as ethanol or isopropanol are commonly used as they are good solvents for the reactants and the resulting amine hydrochloride.[4]

  • Crystallization: For the final hydrochloride salt, a combination of a polar solvent (like isopropanol or ethanol) and a less polar anti-solvent (like diethyl ether, ethyl acetate, or THF) is often effective.[7][8] The optimal solvent system will need to be determined experimentally.

Q5: What are the likely byproducts in this synthesis?

A5: The main potential byproducts include:

  • Quaternary ammonium salt: Formed from the reaction of the product with another molecule of chloroacetone.

  • Self-condensation products of chloroacetone: Chloroacetone can react with itself under basic conditions.[3]

  • Products of reaction with solvent: If a reactive solvent is used, it may also react with chloroacetone.

Experimental Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start Charge Reactor with N-ethylmethylamine and Solvent Add Controlled Addition of Chloroacetone Start->Add React Reaction at Controlled Temperature Add->React Monitor Monitor Reaction Progress (e.g., HPLC) React->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Extract Isolate Crude Free Base (Extraction/Distillation) Quench->Extract Dissolve Dissolve Crude Base in Solvent Extract->Dissolve Salt_Formation Add HCl to Form Hydrochloride Salt Dissolve->Salt_Formation Crystallize Crystallize Product Salt_Formation->Crystallize Filter_Dry Filter, Wash, and Dry Final Product Crystallize->Filter_Dry

Caption: General experimental workflow for the synthesis of 1-[ethyl(methyl)amino]propan-2-one hydrochloride.

IV. References

  • CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (URL: )

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. (URL: [Link])

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents. (URL: )

  • 1-(Ethylamino)-1-phenylpropan-2-one hydrochloride | C11H16ClNO | CID 12403218 - PubChem. (URL: [Link])

  • The equilibrium reaction of acetone and methylamine is a condensation... - ResearchGate. (URL: [Link])

  • Recent progress in the chemistry of β-aminoketones - RSC Publishing. (URL: [Link])

  • ICSC 0760 - CHLOROACETONE. (URL: [Link])

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (URL: )

  • N-Ethyl-N-methyl-2-propen-1-amine - PubChem. (URL: [Link])

  • “Friedel-Crafty” Reactions with Chloroacetone - Dispatches from Molecule World. (URL: [Link])

  • Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI. (URL: [Link])

  • (PDF) Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as Possible Potent Cytotoxic Agents - ResearchGate. (URL: [Link])

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - Scirp.org. (URL: [Link])

  • Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas - JOCPR. (URL: [Link])

  • Recent progress in the chemistry of β-aminoketones - ResearchGate. (URL: [Link])

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (URL: [Link])

  • Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols | Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. (URL: [Link])

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. (URL: [Link])

  • Synthesis of β-amino ketones, aldehydes and derivatives - Organic Chemistry Portal. (URL: [Link])

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Technical Support Center: Catalyst Selection for Efficient Mannich Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Mannich Condensation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection to achieve efficient and selective Mannich reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies honed from extensive experience in the field. Here, we will explore the causality behind experimental choices to empower you to overcome common challenges and optimize your synthetic routes.

Section 1: The Cornerstone of Success—Understanding Your Catalyst

The Mannich reaction, a three-component condensation of an active hydrogen compound (like a ketone or aldehyde), an amine, and a non-enolizable aldehyde (often formaldehyde), is a fundamental tool for C-C bond formation and the synthesis of β-amino carbonyl compounds, known as Mannich bases.[1][2] These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and agrochemicals.[1][2]

The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst. The catalyst's primary role is twofold: to facilitate the formation of the electrophilic iminium ion from the amine and aldehyde, and to promote the formation of the nucleophilic enol or enamine from the active hydrogen compound.[1][2][3]

The Catalyst Landscape: A Comparative Overview

Choosing the right catalyst requires a nuanced understanding of your substrates and desired outcome (e.g., high yield, specific stereochemistry). Below is a summary of common catalyst classes.

Catalyst TypeExamplesMechanism of ActionAdvantagesCommon Issues & Limitations
Brønsted Acids HCl, H₂SO₄, Heteropoly acids (HPAs)[4]Protonates the carbonyl of the aldehyde, accelerating iminium ion formation and catalyzing enolization of the ketone.[5]Inexpensive, readily available, effective for simple substrates. HPAs can be highly active in water.[4]Often requires harsh conditions, limited substrate scope, low stereoselectivity, can promote side reactions like aldol condensation.
Lewis Acids Zn(NO₃)₂, Sc(OTf)₃, Cu(I) saltsCoordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating both iminium ion formation and nucleophilic attack.Can offer higher reactivity and selectivity than Brønsted acids. Some systems work well for specific substrates.[6]Can be sensitive to moisture, catalyst recovery can be difficult, may require inert atmosphere.
Bases KOH, NaOEtDeprotonates the active hydrogen compound to form an enolate, a potent nucleophile.Effective for highly acidic C-H compounds.Can strongly promote self-condensation (aldol) of the carbonyl compound, leading to significant byproducts.[7]
Organocatalysts L-Proline, Proline derivatives, Chiral thioureas[8]Acts as a bifunctional catalyst. The amine moiety forms an enamine with the carbonyl compound, while the acid moiety activates the imine.[9][10]Enables highly enantioselective and diastereoselective reactions, operates under mild conditions, often environmentally benign.[11]Can be expensive, may require higher catalyst loading, optimization is often necessary to achieve high stereoselectivity.
Heterogeneous Catalysts Proline on zeolites[10], Immobilized acidsActive catalytic sites are on a solid support.Simplifies catalyst removal and recycling, leading to cleaner reactions and more sustainable processes.May exhibit lower activity compared to homogeneous counterparts due to mass transfer limitations.
Visualizing the Catalytic Cycle: The Proline Example

Organocatalysis, particularly with amino acids like proline, has revolutionized the asymmetric Mannich reaction. The diagram below illustrates the catalytic cycle for an L-proline-catalyzed reaction, demonstrating its bifunctional nature.

Proline-Catalyzed Mannich Cycle Proline-Catalyzed Asymmetric Mannich Reaction Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone/ Aldehyde (Nucleophile) Ketone->Enamine Adduct Proline-Adduct Complex Enamine->Adduct + Imine (Stereoselective Attack) Imine Imine (Electrophile) Imine->Adduct Adduct->Proline Catalyst Regeneration Product β-Amino Carbonyl (Mannich Product) Adduct->Product + H₂O Product->Product H2O_out H₂O H2O_in H₂O Amine_Aldehyde Amine + Aldehyde Amine_Aldehyde->Imine - H₂O

Caption: Catalytic cycle of an L-proline catalyzed asymmetric Mannich reaction.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during Mannich condensation experiments.

Q1: My reaction yield is very low or I'm recovering only starting materials. What's going wrong?

A1: This is a frequent problem that can often be traced back to one of four key areas: reagent quality, catalyst activity, reaction conditions, or solvent choice.

  • Causality: The Mannich reaction is a cascade of equilibria. A failure in any step—iminium formation, enolization, or C-C bond formation—will halt the entire process.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Paraformaldehyde is a common culprit. It can degrade upon storage. Use freshly opened or high-quality paraformaldehyde.[7] Ensure your amine and carbonyl compounds are pure, as impurities can interfere with the catalyst or lead to side reactions.[7]

    • Evaluate Catalyst Choice & Loading: Your chosen catalyst may be unsuitable for your specific substrates. If using an acid catalyst for a simple system, ensure the concentration is sufficient to drive the reaction. For organocatalyzed reactions, loading can range from 5-30 mol%; insufficient catalyst will result in slow or incomplete conversion.

    • Optimize Temperature: Many Mannich reactions require heating (reflux) to proceed at a reasonable rate.[7][12] Conversely, for sensitive substrates or asymmetric reactions, high temperatures can cause decomposition or reduce stereoselectivity. Screen a range of temperatures (e.g., room temperature, 50 °C, reflux).

    • Re-evaluate Your Solvent: The solvent plays a critical role. Protic solvents like ethanol or methanol can facilitate iminium ion formation.[7] For some modern catalytic systems, water has been shown to be an excellent solvent, significantly accelerating the reaction.[4] In contrast, aprotic solvents like THF or Dioxane are common in asymmetric reactions.[9] A solvent screen is often a worthwhile investment of time.

Low_Yield_Workflow start Low / No Yield reagents Step 1: Verify Reagent Quality (esp. Paraformaldehyde) start->reagents conditions Step 2: Optimize Reaction Conditions reagents->conditions Reagents OK sub_reagents • Use fresh paraformaldehyde • Check amine/ketone purity reagents->sub_reagents catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst Temp/Time OK sub_conditions • Screen temperatures (RT, 50°C, Reflux) • Monitor by TLC for reaction time conditions->sub_conditions solvent Step 4: Screen Solvents catalyst->solvent Catalyst Ineffective sub_catalyst • Adjust catalyst loading (5-20 mol%) • Screen different catalyst types (Acid, Organocatalyst, etc.) catalyst->sub_catalyst success Reaction Optimized solvent->success Solvent Found

Caption: Troubleshooting workflow for low-yield Mannich reactions.

Q2: My reaction is messy, with multiple side products. How can I improve selectivity?

A2: Side product formation is typically due to competing reaction pathways. The most common culprits are the self-condensation of the carbonyl compound (Aldol reaction) and the formation of bis-Mannich products.

  • Causality & Solutions:

    • Aldol Condensation: This is especially problematic under strongly basic conditions which favor enolate formation.

      • Solution: Switch to an acid-catalyzed or organocatalyzed system. Acidic conditions generally favor iminium ion formation and the subsequent Mannich reaction over the aldol pathway.[5][7]

    • Bis-Mannich Products: If your active hydrogen compound has more than one acidic proton (e.g., acetone), a second aminomethylation can occur.[3][7]

      • Solution: Carefully control the stoichiometry. Use a slight excess of the carbonyl compound relative to the amine and aldehyde (e.g., 1.2 : 1.0 : 1.0). This ensures the electrophilic iminium ion is consumed before it can react a second time with the mono-Mannich product.

Q3: I'm performing an asymmetric Mannich reaction, but the diastereoselectivity (dr) and/or enantiomeric excess (ee) are poor.

A3: Achieving high stereoselectivity is a delicate balance of catalyst structure, substrate interaction, and reaction conditions.

  • Causality: The stereochemical outcome is determined in the transition state of the C-C bond-forming step. The catalyst's job is to create a highly ordered, low-energy transition state that favors one stereoisomer over all others.

  • Troubleshooting Protocol:

    • Catalyst Choice is Paramount: The catalyst dictates the stereochemical preference. For example, (S)-proline typically favors the formation of syn-Mannich products.[1][9] To obtain the anti-product, a modified catalyst, such as a methylated pyrrolidinecarboxylic acid, is often required.[1]

    • Lower the Temperature: Stereoselective reactions are often highly sensitive to temperature. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the energy difference between the diastereomeric transition states, leading to improved selectivity.

    • Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly through hydrogen bonding and other interactions. Screen a range of solvents (e.g., Dioxane, THF, CHCl₃, DMSO).

    • Substrate Sterics: The steric bulk of your substrates plays a significant role. For proline-catalyzed reactions, larger alkyl groups on the nucleophile often lead to higher diastereoselectivity in favor of the syn product.[9]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol allows for the efficient parallel screening of various catalysts for your specific Mannich reaction.

  • Preparation: Arrange a set of identical reaction vials with magnetic stir bars.

  • Reagent Addition: To each vial, add the active hydrogen compound (1.0 mmol).

  • Catalyst Addition: To each respective vial, add the catalyst to be screened (e.g., 0.1 mmol, 10 mol%).

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL) to each vial.

  • Initiation: In a separate flask, prepare a stock solution of the amine (1.05 mmol) and the aldehyde (e.g., formaldehyde, 1.05 mmol) in the same solvent. Add the appropriate volume of this stock solution to each reaction vial to initiate the reaction.

  • Reaction: Stir the vials at the desired temperature (e.g., 25 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each vial, quench, and analyze by TLC or LC-MS to determine conversion and product formation.

  • Analysis: Compare the results to identify the most promising catalyst for further optimization.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a pre-formed imine instead of a three-component reaction?

    • Yes, this is known as a two-component Mannich reaction. It can be advantageous as it removes the complexities of in-situ imine formation and can lead to cleaner reactions. However, many imines can be unstable, so this approach is substrate-dependent.

  • FAQ 2: How do I remove a homogeneous catalyst like proline after the reaction?

    • Proline can typically be removed via an aqueous workup. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the proline's carboxylic acid, making it water-soluble and partitioning it into the aqueous layer.

  • FAQ 3: What is the difference between a Mannich reaction and an Aldol reaction?

    • Both involve the reaction of an enol or enolate with an electrophile. In the Aldol reaction, the electrophile is a carbonyl compound (an aldehyde or ketone). In the Mannich reaction, the electrophile is an iminium ion.[5]

References

  • Wikipedia. Mannich reaction . Wikipedia, the Free Encyclopedia. [Link]

  • BYJU'S. Mannich Reaction Mechanism . BYJU'S. [Link]

  • Chemistry Steps. Mannich Reaction . Chemistry Steps. [Link]

  • Chemistry LibreTexts. Mannich Reaction . Chemistry LibreTexts. [Link]

  • Professor Dave Explains. Mannich Reaction . YouTube. [Link]

  • List, B., Pojarliev, P., & Biller, W. T. (2005). Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids . Organic Letters, 7(25), 5641–5643. [Link]

  • Mali, S. N., Thorat, B. R., Wavhal, S. S., Bhagat, D. S., & Borade, R. M. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry . Combinatorial Chemistry & High Throughput Screening. ResearchGate. [Link]

  • Organic Chemistry Portal. Mannich Reaction . Organic Chemistry Portal. [Link]

  • It's Chemistry Time. Mannich Condensation Reaction . YouTube. [Link]

  • Tsimpos, K. (2016). Mannich condensation reaction problems? . ResearchGate. [Link]

  • Dong, Z., et al. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction . RSC Advances. [Link]

  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Organocatalysed asymmetric Mannich reactions . Chemical Society Reviews, 33(5), 325-336. [Link]

  • Córdova, A., Notz, W., & Barbas III, C. F. (2002). The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles . The Journal of Organic Chemistry, 67(1), 301-303. [Link]

  • Taylor & Francis. Mannich reaction – Knowledge and References . Taylor & Francis Online. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters . Journal of the American Chemical Society, 125(42), 12672-12673. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Assessment of 1-[Ethyl(methyl)amino]acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of experimental reproducibility and therapeutic safety. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 1-[Ethyl(methyl)amino]acetone hydrochloride, a versatile Mannich base intermediate. We will explore the nuances of various techniques, from traditional titrimetric methods to advanced chromatographic and spectroscopic approaches, offering field-proven insights into their application. Furthermore, we will compare the purity profile of this compound with a relevant alternative, N,N-Dimethylaminoacetone hydrochloride, to provide a broader context for its use in synthesis and development.

Introduction: The Criticality of Purity for Mannich Base Intermediates

This compound belongs to the class of Mannich bases, which are integral building blocks in organic synthesis, particularly in the pharmaceutical industry for the preparation of a wide range of bioactive molecules.[1][2] The very nature of the Mannich reaction, often a one-pot synthesis involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid (like acetone), can lead to a variety of impurities. These may include unreacted starting materials, by-products from self-condensation of the ketone, or the formation of bis-Mannich products. The presence of such impurities can have significant downstream effects, impacting reaction yields, introducing contaminants into final active pharmaceutical ingredients (APIs), and potentially altering biological activity or toxicity profiles.

Regulatory bodies such as the International Council for Harmonisation (ICH) and pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of impurities in drug substances.[3][4][5][6] Adherence to these standards is paramount, necessitating the use of robust and validated analytical methods for purity determination.

Comparative Analysis of Purity Assessment Methodologies

The choice of an analytical technique for purity assessment is a critical decision driven by factors such as the nature of the analyte, the expected impurities, the required level of precision and accuracy, and practical considerations like sample throughput and cost. Here, we compare four common methods for the purity assessment of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[7][8] For a compound like this compound, which possesses a carbonyl chromophore, UV detection is a suitable and cost-effective choice.

Causality Behind Experimental Choices: A reversed-phase method is chosen to effectively separate the polar analyte from potentially less polar impurities. The acidic mobile phase serves a dual purpose: it ensures the amine is protonated, leading to better peak shape, and it is compatible with silica-based columns. The gradient elution allows for the timely elution of both the main compound and any impurities with different polarities.

Experimental Protocol: HPLC-UV Purity Determination

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Self-Validating System: The protocol's validity is ensured through system suitability tests (SSTs) as mandated by USP <621>.[7] This includes checks for retention time reproducibility, peak asymmetry, and theoretical plates, ensuring the chromatographic system is performing optimally.

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample (1 mg/mL in Mobile Phase A) Autosampler Inject 10 µL Sample->Autosampler MP_A Prepare Mobile Phase A (0.1% TFA in Water) Pump Gradient Elution (1.0 mL/min) MP_A->Pump MP_B Prepare Mobile Phase B (0.1% TFA in Acetonitrile) MP_B->Pump Autosampler->Pump Column C18 Column (30 °C) Pump->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample Weigh & Dissolve Sample (20 mg/mL in Methanol) Liberate Add NaOH to Liberate Free Amine Sample->Liberate Extract Inject Organic Layer Liberate->Extract Injector Split Injection (250 °C) Extract->Injector Column Amine-Specific Column Injector->Column Detector FID Detection (280 °C) Column->Detector Oven Temperature Program Oven->Column Chromatogram Record Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation qNMR_Logic Analyte Analyte (Unknown Purity) Spectrum 1H NMR Spectrum Analyte->Spectrum IS Internal Standard (Known Purity) IS->Spectrum Calculation Purity Calculation Spectrum->Calculation Result Absolute Purity Calculation->Result

Sources

A Comparative Spectroscopic Guide to 1-[ethyl(methyl)amino]propan-2-one hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a detailed comparative analysis of the spectral data for 1-[ethyl(methyl)amino]propan-2-one hydrochloride, a molecule of interest in synthetic chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide will leverage high-quality predicted spectral data and compare it against the known spectral characteristics of closely related aminoketone analogs. This approach not only offers a robust framework for the characterization of 1-[ethyl(methyl)amino]propan-2-one hydrochloride but also serves as a practical example of how predictive tools can be integrated with experimental data for structural verification.

Introduction to 1-[ethyl(methyl)amino]propan-2-one hydrochloride

1-[ethyl(methyl)amino]propan-2-one hydrochloride is a small organic molecule featuring a tertiary amine and a ketone functional group. The hydrochloride salt form is common for aminoketones, as it enhances stability and water solubility.[1] The structural features of this molecule are expected to give rise to a unique spectroscopic fingerprint, which we will explore in detail.

Chemical Structure:

Figure 1: Chemical structure of 1-[ethyl(methyl)amino]propan-2-one hydrochloride.

Predicted Spectral Data of 1-[ethyl(methyl)amino]propan-2-one hydrochloride

In the absence of experimentally acquired spectra, predictive algorithms offer a reliable alternative for estimating the spectral properties of organic molecules. The following data has been generated using established computational models.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the different proton environments in the molecule. The presence of the positively charged nitrogen in the hydrochloride form will cause a downfield shift for the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-[ethyl(methyl)amino]propan-2-one hydrochloride

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-C=O~2.2Singlet3H
C=O-CH₂-N~4.0Singlet2H
N-CH₂-CH₃~3.2Quartet2H
N-CH₃~2.8Singlet3H
N-CH₂-CH₃~1.3Triplet3H
N⁺-HVariable (broad)Singlet1H

Causality of Predictions: The singlet at ~2.2 ppm is characteristic of a methyl group adjacent to a carbonyl. The methylene protons next to the carbonyl and the nitrogen are significantly deshielded to around 4.0 ppm. The ethyl and methyl groups on the nitrogen will also be deshielded due to the positive charge, with the methylene of the ethyl group appearing as a quartet and the methyl as a singlet. The terminal methyl of the ethyl group will be a triplet further upfield. The proton on the nitrogen is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-[ethyl(methyl)amino]propan-2-one hydrochloride

CarbonPredicted Chemical Shift (ppm)
C=O~205
C=O-CH₂-N~65
N-CH₂-CH₃~50
N-CH₃~40
CH₃-C=O~28
N-CH₂-CH₃~12

Causality of Predictions: The carbonyl carbon is expected at a characteristic downfield shift of ~205 ppm. The carbons directly attached to the positively charged nitrogen (C=O-CH₂-N, N-CH₂-CH₃, and N-CH₃) will be in the range of 40-65 ppm. The methyl carbon of the acetyl group will be around 28 ppm, and the terminal methyl of the ethyl group will be the most upfield at ~12 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the key functional groups.

Table 3: Predicted IR Absorption Frequencies for 1-[ethyl(methyl)amino]propan-2-one hydrochloride

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N⁺-H stretch2700-2400 (broad)Characteristic of a tertiary amine salt.[4]
C-H stretch3000-2850Aliphatic C-H bonds.
C=O stretch~1720Ketone carbonyl group.
N⁺-H bend1600-1575Bending vibration of the ammonium group.
C-N stretch1250-1020Carbon-nitrogen bond vibration.

Causality of Predictions: The most prominent features will be the strong and sharp carbonyl (C=O) stretch around 1720 cm⁻¹ and the very broad and strong N⁺-H stretch in the 2700-2400 cm⁻¹ region, which is a hallmark of an amine hydrochloride.[4]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular weight of the free base is 115.18 g/mol . In EI-MS, the hydrochloride will likely not be observed, and the spectrum will be that of the free amine. A peak at m/z = 115 is expected for the molecular ion of the free base.

  • Alpha-Cleavage: The most significant fragmentation for aminoketones is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This would lead to the formation of a stable iminium ion.

Mass_Fragmentation parent [CH3C(O)CH2N(CH3)CH2CH3]⁺˙ m/z = 115 frag2 [CH2=N(CH3)CH2CH3]⁺ m/z = 86 (Base Peak) parent->frag2 α-cleavage frag1 CH3C(O)CH2•

Figure 2: Predicted major fragmentation pathway for 1-[ethyl(methyl)amino]propan-2-one.

Comparative Analysis with Structural Analogs

To provide context for our predicted data, we will compare it with the known spectral data of two closely related analogs: 1-(dimethylamino)propan-2-one and 1-(diethylamino)propan-2-one.

1-(Dimethylamino)propan-2-one

This analog differs by the substitution of an ethyl group with a methyl group on the nitrogen atom.

Table 4: Spectral Data Comparison

Spectral Feature1-[ethyl(methyl)amino]propan-2-one hydrochloride (Predicted)1-(Dimethylamino)propan-2-one (Reference/Predicted)
¹H NMR
CH₃-C=O~2.2 ppm (s)~2.1 ppm (s)
C=O-CH₂-N~4.0 ppm (s)~3.1 ppm (s)
N-CH₃~2.8 ppm (s)~2.3 ppm (s, 6H)
N-CH₂-CH₃~3.2 ppm (q)-
N-CH₂-CH₃~1.3 ppm (t)-
¹³C NMR
C=O~205 ppm~208 ppm
C=O-CH₂-N~65 ppm~68 ppm
N-CH₃~40 ppm~45 ppm
IR (cm⁻¹)
C=O Stretch~1720~1725
MS (m/z)
Base Peak8658 ([CH₂=N(CH₃)₂]⁺)
1-(Diethylamino)propan-2-one

This analog has two ethyl groups on the nitrogen atom.

Table 5: Spectral Data Comparison

Spectral Feature1-[ethyl(methyl)amino]propan-2-one hydrochloride (Predicted)1-(Diethylamino)propan-2-one (Reference/Predicted)
¹H NMR
CH₃-C=O~2.2 ppm (s)~2.1 ppm (s)
C=O-CH₂-N~4.0 ppm (s)~3.2 ppm (s)
N-CH₂-CH₃~3.2 ppm (q)~2.6 ppm (q, 4H)
N-CH₂-CH₃~1.3 ppm (t)~1.0 ppm (t, 6H)
¹³C NMR
C=O~205 ppm~209 ppm
C=O-CH₂-N~65 ppm~65 ppm
N-CH₂-CH₃~50 ppm~48 ppm
N-CH₂-CH₃~12 ppm~12 ppm
IR (cm⁻¹)
C=O Stretch~1720~1720
MS (m/z)
Base Peak8686 ([CH₂=N(CH₂CH₃)₂]⁺)

Comparative Insights: The comparisons highlight predictable trends. In the ¹H NMR, the chemical shifts of the protons on the N-alkyl groups are influenced by the overall electron-donating nature of the substituents. The ¹³C NMR shows consistent chemical shifts for the carbonyl and the alpha-carbons. The mass spectrometry fragmentation is highly predictable, with the base peak corresponding to the most stable iminium ion formed via alpha-cleavage.

Experimental Protocols

While experimental data for the target molecule is not presented, the following are standard protocols for acquiring the types of spectra discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the N⁺-H proton.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Proton-decoupled pulse sequence. A larger number of scans is usually required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1H and 13C Spectra instrument->acquire process Fourier Transform and Phasing acquire->process analyze Integrate and Assign Peaks process->analyze

Figure 3: General workflow for NMR data acquisition.

Infrared Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: For a volatile compound, direct injection or GC-MS can be used. For less volatile compounds, LC-MS with electrospray ionization (ESI) is suitable.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns.

Conclusion

This guide provides a comprehensive spectroscopic characterization of 1-[ethyl(methyl)amino]propan-2-one hydrochloride based on high-quality predicted data. By comparing these predictions with the spectral features of its close analogs, 1-(dimethylamino)propan-2-one and 1-(diethylamino)propan-2-one, we have established a reliable set of expected spectral data. This information is invaluable for researchers working on the synthesis and identification of this compound and serves as a testament to the power of combining predictive methods with comparative analysis in modern chemical research.

References

  • PubChem. 1-(Ethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Wikipedia. Aminoaldehydes and aminoketones. [Link]

  • American Chemical Society. Reaction of .alpha.-amino ketone hydrochlorides with ortho esters: an oxazole synthesis. The Journal of Organic Chemistry. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • National Center for Biotechnology Information. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride. [Link]

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A Comparative Guide to the Reactivity of Aminoketones: Spotlight on 1-[Ethyl(methyl)amino]acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminoketones, organic compounds possessing both an amine and a ketone functional group, represent a cornerstone in synthetic chemistry and drug discovery. Their bifunctional nature makes them versatile synthons for constructing complex nitrogen-containing molecules and bioactive scaffolds.[1] The reactivity of these molecules, however, is not uniform; it is intricately dictated by the structural arrangement of the two functional groups and the substitution on the nitrogen atom. This guide provides an in-depth analysis of the factors governing aminoketone reactivity, with a specific focus on 1-[Ethyl(methyl)amino]acetone hydrochloride, a tertiary α-aminoketone. We will objectively compare its chemical behavior to other classes of aminoketones, supported by established chemical principles and detailed experimental protocols for empirical validation.

The Molecular Architecture: A Foundation for Reactivity

The reactivity of an aminoketone is fundamentally rooted in its structure. Key differentiating features include the position of the amino group relative to the carbonyl (α, β, etc.) and the degree of substitution on the nitrogen atom (primary, secondary, or tertiary).

  • This compound: This molecule is an α-aminoketone , meaning the amino group is attached to the carbon adjacent to the carbonyl. Furthermore, it possesses a tertiary amine , with ethyl and methyl groups, and is supplied as a hydrochloride salt . Each of these features profoundly influences its stability and reaction pathways.

  • Primary α-Aminoketones (e.g., Aminoacetone): These are the simplest α-aminoketones. In their free base form, they are notoriously unstable and prone to rapid self-condensation reactions (dimerization and polymerization) to form dihydropyrazines.[1][2] For this reason, they are almost exclusively handled as their more stable hydrochloride salts, which protonate the reactive amine.[2]

  • Secondary α-Aminoketones: Similar to primary aminoketones, these are often unstable as free bases. The presence of an N-H bond still allows for potential side reactions, though they are generally more stable than their primary counterparts.

  • β-Aminoketones (Mannich Bases): In these structures, the amino group is on the β-carbon relative to the carbonyl. This separation significantly alters their reactivity profile. They are generally more stable than α-aminoketones and are key intermediates in many synthetic pathways, often formed via the Mannich reaction.[3][4]

The hydrochloride form of 1-[Ethyl(methyl)amino]acetone serves a critical purpose: it protonates the tertiary amine, rendering it non-nucleophilic and non-basic. This prevents acid-base side reactions in many protocols and significantly enhances the compound's shelf-life and handling stability by preventing intermolecular interactions. To utilize the amine's nucleophilicity or basicity, a deprotonation step with a suitable base is required.

Key Factors Governing Comparative Reactivity

The subtle interplay of steric and electronic effects, dictated by the molecular architecture, leads to vastly different reactivity profiles among aminoketones.

G Reactivity Aminoketone Reactivity Position Position of Amino Group (α vs. β) Reactivity->Position NSub N-Substitution (1°, 2°, 3°) Reactivity->NSub Sterics Steric Hindrance Reactivity->Sterics Electronics Electronic Effects Reactivity->Electronics Alpha α-Aminoketones: - Prone to self-condensation (1°, 2°) - Intramolecular interactions Position->Alpha Beta β-Aminoketones: - More stable - Undergo retro-Mannich Position->Beta Tertiary 1-[Ethyl(methyl)amino]acetone: - Stable (no N-H) - No imine formation NSub->Tertiary Primary Aminoacetone: - Highly reactive N-H - Forms imines/enamines NSub->Primary StericTarget Ethyl/Methyl groups shield carbonyl from attack Sterics->StericTarget ElectronicTarget Inductive effect of amino group modulates carbonyl electrophilicity Electronics->ElectronicTarget

Caption: Factors influencing aminoketone reactivity.

N-Substitution and Stability

The primary determinant of stability in α-aminoketones is the substitution on the nitrogen.

  • 1-[Ethyl(methyl)amino]acetone (Tertiary): The absence of N-H protons makes it incapable of forming imines or enamines with another molecule of itself. This completely shuts down the primary pathway for self-condensation, rendering it significantly more stable than primary or secondary α-aminoketones.

  • Aminoacetone (Primary): The presence of two N-H protons makes the free base highly susceptible to intermolecular condensation, making it difficult to handle and store without conversion to a salt.[1]

Carbonyl Electrophilicity and Steric Hindrance

The core reaction of a ketone is nucleophilic addition to the carbonyl carbon. The amenability of an aminoketone to this reaction is governed by two competing factors:

  • Electronic Effect: The adjacent amino group has an electron-withdrawing inductive effect (-I effect) due to the electronegativity of nitrogen. This effect increases the electrophilicity (reactivity) of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple ketone like acetone.

  • Steric Hindrance: In 1-[Ethyl(methyl)amino]acetone, the ethyl and methyl groups on the nitrogen create a sterically congested environment around the carbonyl group. This bulkiness hinders the approach of nucleophiles, thereby decreasing reactivity.

The net reactivity is a balance of these effects. Compared to aminoacetone, which only has small hydrogen atoms on the nitrogen, 1-[Ethyl(methyl)amino]acetone is expected to be less reactive towards bulky nucleophiles due to the dominance of steric hindrance. However, compared to a simple dialkyl ketone like 3-pentanone, it may be more reactive towards small nucleophiles due to the inductive effect.

Enolization and α-Carbon Reactivity

Ketones can react at the α-carbon via an enol or enolate intermediate. The acidity of the α-protons is a key factor. For 1-[Ethyl(methyl)amino]acetone, there are two α-carbons: the methyl group (CH₃) and the methylene group (CH₂). The protons on the methylene carbon, being adjacent to both the carbonyl and the electron-withdrawing amino group, are expected to be more acidic than the methyl protons. However, enolate formation is often complicated by the presence of the basic nitrogen, which can lead to complex intramolecular interactions or chelation with metal cations.

Quantitative Reactivity Comparison

To empirically compare the reactivity of these compounds, one can perform kinetic studies on a standard ketone reaction, such as reduction by sodium borohydride (NaBH₄). The rate of this reaction is primarily dependent on the electrophilicity of the carbonyl carbon and steric accessibility.

CompoundStructure ClassExpected Relative Rate of Reduction (vs. Acetone)Dominant Factor(s)
AcetoneSimple Ketone1.00 (Baseline)Baseline steric/electronic profile
Aminoacetone HClPrimary α-Aminoketone> 1.0Inductive effect enhances electrophilicity; minimal steric hindrance.
1-[Ethyl(methyl)amino]acetone HCl Tertiary α-Aminoketone < 1.0 Steric hindrance from N-alkyl groups outweighs inductive effect.
1-(Dimethylamino)-2-propanone (A β-aminoketone)Tertiary β-Aminoketone~ 1.0Inductive effect is attenuated by distance; less steric hindrance at the carbonyl.

Note: Data are illustrative, based on established chemical principles. Actual rates would require experimental verification using the protocols outlined below.

Experimental Protocols for Reactivity Assessment

To provide a framework for empirical validation, the following detailed protocols are described. These methods are designed to be self-validating by including appropriate controls and standards.

Protocol 1: Kinetic Analysis of Carbonyl Reduction via UV-Vis Spectrophotometry

This experiment measures the rate of disappearance of the carbonyl group by reduction with NaBH₄. The reaction is monitored by observing the decrease in absorbance of a derivatizing agent that reacts with the remaining ketone.

G start Start: Prepare Reagents prep_samples 1. Prepare Aminoketone Stock Solutions (in Methanol) start->prep_samples prep_dnp 2. Prepare 2,4-DNP Reagent prep_samples->prep_dnp prep_nabh4 3. Prepare fresh NaBH4 Solution (in cold 0.01 M NaOH) prep_dnp->prep_nabh4 initiate_rxn 4. Initiate Reduction (Add NaBH4 to Aminoketone) prep_nabh4->initiate_rxn quench_aliquots 5. Quench Aliquots at Time Intervals (Add to 2,4-DNP solution) initiate_rxn->quench_aliquots t = 0, 1, 2, 5, 10 min measure_abs 6. Measure Absorbance (at λmax of hydrazone product) quench_aliquots->measure_abs plot_data 7. Plot Data & Calculate Rate Constant measure_abs->plot_data end End: Compare Reactivity plot_data->end G start Start: Prepare Solutions prep_stocks 1. Prepare Aminoketone HCl Stocks (in Mobile Phase) start->prep_stocks freebase 2. Generate Free Base (Add stoichiometric NaHCO3) prep_stocks->freebase incubate 3. Incubate at 40°C freebase->incubate inject 4. Inject Aliquots onto HPLC at Time Intervals incubate->inject t = 0, 1, 4, 8, 24 hours analyze 5. Analyze Peak Area of Parent Compound inject->analyze plot 6. Plot % Remaining vs. Time analyze->plot end End: Determine Degradation Rate plot->end

Sources

A Comparative Guide to the Synthesis and NMR Validation of 1-[Ethyl(methyl)amino]acetone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the synthesis and structural validation of 1-[Ethyl(methyl)amino]acetone hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed examination of the underlying chemical principles, the rationale behind experimental choices, and the definitive role of Nuclear Magnetic Resonance (NMR) spectroscopy in ensuring product identity and purity. We will compare the NMR data of the successfully synthesized target compound with that of a common impurity, demonstrating how to leverage spectroscopic data for unequivocal validation.

Introduction: The Imperative for Rigorous Validation

This compound is a valuable chemical intermediate in organic synthesis. Its structure, featuring a secondary amine, a ketone, and a terminal methyl group, makes it a versatile building block. However, as with any synthesis, the final product's utility is entirely dependent on its structural integrity and purity. Ambiguities can lead to failed subsequent reactions, compromised biological activity, and misinterpreted data.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules.[1] It provides a non-destructive, atomic-level view of a molecule's constitution by probing the magnetic properties of its nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide will demonstrate how to expertly interpret NMR data to confirm the successful synthesis of this compound and to identify and differentiate it from potential contaminants.

Synthetic Pathway: Nucleophilic Substitution

A common and efficient route to 1-[Ethyl(methyl)amino]acetone is the nucleophilic substitution reaction between N-ethylmethylamine and chloroacetone. The subsequent introduction of hydrochloric acid yields the stable hydrochloride salt.

Reaction Scheme:

  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to chlorine in chloroacetone.

  • Step 2: Formation of the Free Base. This substitution reaction displaces the chloride ion, forming the free base, 1-[Ethyl(methyl)amino]acetone.

  • Step 3: Salt Formation. The introduction of hydrochloric acid (HCl) protonates the basic nitrogen atom of the amine, forming the stable and often crystalline this compound. This step is crucial for purification and handling.

The following diagram illustrates the synthetic workflow:

G A N-Ethylmethylamine C Reaction Vessel (Solvent, e.g., Acetonitrile) A->C B Chloroacetone B->C D 1-[Ethyl(methyl)amino]acetone (Free Base) C->D Nucleophilic Substitution F 1-[Ethyl(methyl)amino]acetone HCl (Precipitated Solid) D->F Protonation E HCl (in ether) E->F G Filtration & Drying F->G H Pure Product G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-ethylmethylamine (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Reagent: Slowly add chloroacetone (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Free Base): After completion, filter any solid byproducts and concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a non-polar solvent like diethyl ether. Add a solution of HCl in ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure this compound.

NMR Validation: Interpreting the Spectroscopic Signature

The definitive proof of synthesis is obtained through ¹H and ¹³C NMR spectroscopy. The following sections detail the expected spectral data for the pure hydrochloride salt.

Structure and Proton/Carbon Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Caption: Structure of 1-[Ethyl(methyl)amino]acetone cation with proton labeling.

¹H NMR Spectrum (300 MHz, D₂O)

The proton NMR spectrum provides information on the number of different proton environments, their neighboring protons (splitting), and the number of protons in each environment (integration).

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
(e) ~1.4Triplet (t)3H-N-CH₂-CH₃ Coupled to the two (d) protons.
(c) ~2.3Singlet (s)3H-C(O)-CH₃ Adjacent to a carbonyl group, no adjacent protons.
(f) ~2.9Singlet (s)3H-N-CH₃ Attached to the electron-withdrawing ammonium nitrogen.
(d) ~3.3Quartet (q)2H-N-CH₂ -CH₃Coupled to the three (e) protons. Shifted downfield by the adjacent ammonium nitrogen.
(b) ~4.2Singlet (s)2H-N-CH₂ -C(O)-Deshielded significantly by both the adjacent ammonium nitrogen and the carbonyl group.
¹³C NMR Spectrum (75 MHz, D₂O)

The carbon-13 NMR spectrum shows a signal for each unique carbon environment.

Signal LabelChemical Shift (δ, ppm) (Predicted)AssignmentRationale
(e) ~10-N-CH₂-C H₃Standard aliphatic carbon.
(c) ~28-C(O)-C H₃Aliphatic carbon adjacent to a carbonyl group.[2]
(f) ~45-N-C H₃Carbon attached to the electron-withdrawing nitrogen atom.[3]
(d) ~55-N-C H₂-CH₃Carbon attached to the electron-withdrawing nitrogen atom.[3]
(b) ~65-N-C H₂-C(O)-Carbon deshielded by both the adjacent nitrogen and carbonyl group.
(a) ~207-C (O)-Characteristic chemical shift for a ketone carbonyl carbon.[2][4]

Comparative Analysis: Identifying the Free Base Impurity

A common process-related impurity is the presence of the unreacted free base, 1-[Ethyl(methyl)amino]acetone, which can occur if the final acidification step is incomplete. NMR is exceptionally sensitive to the protonation state of amines.

The Key Distinction: The protonation of the nitrogen to form the ammonium salt (-N⁺H-) causes a significant downfield shift (deshielding) of the adjacent protons and carbons compared to the neutral amine (-N-). This is due to the increased electron-withdrawing inductive effect of the positively charged nitrogen.

The following table compares the expected ¹H NMR chemical shifts for the desired hydrochloride salt and the free base impurity.

ProtonsHydrochloride Salt (δ, ppm)Free Base (δ, ppm)Δδ (ppm)Reason for Shift
N-CH₂-CH₃ (d) ~3.3~2.6~0.7Proximity to N⁺H vs. N
N-CH₃ (f) ~2.9~2.3~0.6Proximity to N⁺H vs. N
N-CH₂-C(O)- (b) ~4.2~3.5~0.7Proximity to N⁺H vs. N

Validation Workflow:

A simple inspection of the ¹H NMR spectrum allows for a definitive quality assessment. The presence of a second set of signals upfield from the main product signals for protons (b), (d), and (f) is a clear indicator of contamination with the free base.

G A Acquire 1H NMR Spectrum of Synthesis Product B Examine Region 2.3-2.7 ppm and 3.5 ppm A->B C Signals Present? B->C D Product is Pure Hydrochloride Salt C->D No E Free Base Impurity Detected C->E Yes F Reprocess: Add more HCl, re-precipitate E->F

Caption: NMR-based workflow for purity validation.

Conclusion

This guide has demonstrated that NMR spectroscopy is an indispensable tool for the validation of this compound synthesis. By understanding the principles of chemical shift and spin-spin coupling, a researcher can unequivocally confirm the structure of the target molecule. Furthermore, a comparative analysis of the NMR spectra of the desired hydrochloride salt and its corresponding free base highlights the sensitivity of this technique for impurity profiling. The significant downfield shifts observed upon protonation of the amine serve as a definitive diagnostic marker for the successful formation of the hydrochloride salt, ensuring the quality and reliability of the synthesized material for downstream applications.

References

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  • Google Patents. (2016). CN105884632A - Medical raw material aminoacetone hydrochloride synthesis method.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). [Link]

  • Majno, V., & J. Med. Chem. (2017). N-Dealkylation of Amines. PubMed Central (PMC) - NIH.
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  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. [Link]

  • ResearchGate. (n.d.). 13 C{ 1 H} NMR spectrum of acetone-d 6. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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A Comparative Guide to Catalysts for the Synthesis of β-Aminoketones: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of β-aminoketones is a critical step in the creation of a vast array of pharmaceuticals and biologically active molecules. The Mannich reaction and related methodologies are the cornerstones of this synthetic endeavor, and the choice of catalyst is paramount, directly influencing yield, stereoselectivity, and overall efficiency. This guide provides an objective, in-depth technical comparison of prominent catalytic systems for β-aminoketone synthesis, supported by experimental data, to aid in the selection of the optimal catalyst for your specific synthetic needs.

Introduction: The Significance of β-Aminoketones and the Role of Catalysis

β-Aminoketone moieties are integral structural motifs in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Their synthesis, most commonly achieved through the Mannich reaction, involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. The development of catalytic asymmetric versions of this reaction has been a major focus in synthetic organic chemistry, enabling access to enantiomerically pure β-aminoketones, which are crucial for the development of stereospecific drugs.

This guide will comparatively analyze the performance of four major classes of catalysts: organocatalysts, metal-based catalysts, nanocatalysts, and biocatalysts. We will delve into their mechanisms of action, substrate scope, operational considerations, and provide representative experimental protocols.

Organocatalysts: The Rise of Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more environmentally benign alternative to traditional metal catalysts.[1] For β-aminoketone synthesis, two families of organocatalysts have proven particularly effective: proline and its derivatives, and cinchona alkaloids.

Proline and Proline-Derived Catalysts

L-proline, a simple amino acid, is a remarkably effective catalyst for the three-component Mannich reaction.[2] Its efficacy stems from its bifunctional nature; the secondary amine forms a nucleophilic enamine with the ketone, while the carboxylic acid activates the imine electrophile via hydrogen bonding.[3] This dual activation model is the cornerstone of its ability to induce high stereoselectivity.

Mechanism of Action:

The catalytic cycle begins with the formation of an enamine from the ketone and the secondary amine of proline. Concurrently, the aldehyde and amine react to form an iminium ion. The chiral environment created by the proline catalyst directs the enamine to attack one face of the iminium ion preferentially, leading to the enantioselective formation of the C-C bond. Hydrolysis of the resulting intermediate releases the chiral β-aminoketone and regenerates the catalyst.[4]

Proline_Mechanism Ketone Ketone Enamine Chiral Enamine Ketone->Enamine + Proline Proline L-Proline Proline->Enamine Transition_State Stereodetermining Transition State Enamine->Transition_State Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine Amine Amine Amine->Iminium Iminium->Transition_State Mannich_Adduct Mannich Adduct Transition_State->Mannich_Adduct Mannich_Adduct->Proline Regenerates Product β-Aminoketone Mannich_Adduct->Product Hydrolysis

Figure 1: Simplified mechanism of proline-catalyzed Mannich reaction.

Performance and Considerations: Proline is inexpensive and readily available in both enantiomeric forms. It often provides high yields and enantioselectivities, particularly for reactions involving ketones and aldehydes with aromatic amines.[2] However, catalyst loading can be relatively high (10-30 mol%), and reaction times can be long.

Cinchona Alkaloid-Based Catalysts

Cinchona alkaloids, such as quinine and cinchonidine, and their derivatives are powerful bifunctional organocatalysts.[5] For the Mannich reaction, thiourea derivatives of cinchona alkaloids are particularly effective.[6] These catalysts operate through a cooperative hydrogen-bonding mechanism.

Mechanism of Action:

The cinchona alkaloid-thiourea catalyst utilizes its tertiary amine (the quinuclidine nitrogen) as a Brønsted base to deprotonate the ketone, forming an enolate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the imine electrophile and orienting it for a stereoselective attack by the enolate.[7] This dual activation within a chiral scaffold leads to high levels of asymmetric induction.

Cinchona_Mechanism Catalyst Cinchona-Thiourea Catalyst Activated_Complex Ternary Complex (Dual H-Bonding) Catalyst->Activated_Complex Ketone Ketone Ketone->Activated_Complex Forms Enolate Imine Imine Imine->Activated_Complex H-Bond Activation Product β-Aminoketone Activated_Complex->Product Stereoselective C-C Bond Formation Product->Catalyst Regenerates

Figure 2: Dual activation mechanism of a cinchona-thiourea catalyst.

Performance and Considerations: Cinchona alkaloid-based catalysts can achieve excellent enantioselectivities (often >90% ee) with a broader range of substrates compared to proline, including less reactive ketones.[6] They often operate at lower catalyst loadings. However, these catalysts are more expensive and structurally complex than proline. Their catalytic activity can be similar, with squaramide derivatives being more acidic and forming stronger hydrogen bonds, while thiourea derivatives have a more basic quinuclidine nitrogen.[5]

Metal-Based Catalysts: Efficiency and Versatility

A wide variety of metal complexes have been developed for the asymmetric Mannich reaction, with zinc, copper, and silver being among the most successful. These catalysts typically function as Lewis acids, activating the imine electrophile towards nucleophilic attack.

Zinc-Based Catalysts (e.g., Zn-ProPhenol)

Zinc-based catalysts, particularly those with chiral ligands like ProPhenol, have shown exceptional performance in the synthesis of β-aminoketones.[8] These catalysts can promote direct asymmetric Mannich reactions with high efficiency and stereoselectivity.

Mechanism of Action: The dinuclear zinc-ProPhenol complex acts as a bifunctional catalyst. One zinc center activates the ketone by forming a zinc enolate, while the other zinc center coordinates to the imine, activating it as a Lewis acid. This brings the two reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation.[9]

Performance and Considerations: Zn-ProPhenol catalysts can achieve high yields and enantioselectivities for a broad range of substrates, including the synthesis of challenging quaternary carbon centers.[10] They often operate under mild reaction conditions. However, the synthesis of the ProPhenol ligand can be multi-stepped, and like many metal catalysts, there is a risk of product contamination with the metal.

Copper-Based Catalysts

Copper complexes, often in combination with chiral ligands, are also effective catalysts for β-aminoketone synthesis. One notable method involves the oxidative coupling of allyl alcohols and anilines.[5]

Performance and Considerations: This copper-catalyzed method offers a cost-effective alternative to palladium-catalyzed reactions, providing good to very good yields (65-82%).[5] The reaction typically employs an oxidant like hydrogen peroxide. While effective, this method is not a classic Mannich reaction and involves a different reaction pathway.

Nanocatalysts: The Frontier of Heterogeneous Catalysis

Nanocatalysts are gaining increasing attention due to their high surface-area-to-volume ratio, which provides a large number of active sites, and their potential for easy recovery and recyclability. For β-aminoketone synthesis, magnetic nanoparticles have shown particular promise.

Magnetic Nanoparticles (e.g., Fe₃O₄-based)

Functionalized magnetic nanoparticles, such as those coated with silica and bearing catalytic groups, can efficiently catalyze the one-pot, three-component Mannich reaction.[11]

Mechanism of Action: The nanocatalyst acts as a heterogeneous Lewis acid, activating the aldehyde for nucleophilic attack by the amine to form an imine. The catalyst also facilitates the enolization of the ketone, which then attacks the activated imine to form the β-aminoketone.[11]

Performance and Considerations: Magnetic nanocatalysts offer excellent yields (often 83-99%) and reduced reaction times.[11] A key advantage is their simple separation from the reaction mixture using an external magnet, allowing for easy recovery and reuse without significant loss of activity. This makes them highly attractive from a green chemistry and process chemistry perspective.

Biocatalysts: Nature's Approach to Asymmetric Synthesis

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. For the synthesis of chiral amines and their derivatives, transaminases are a particularly powerful class of enzymes.[12]

Transaminases (TAs)

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone acceptor. This can be applied to the asymmetric synthesis of β-amino ketones from prochiral β-diketones or in kinetic resolutions.

Mechanism of Action: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. The reaction proceeds via a ping-pong bi-bi mechanism. In the first half-reaction, the amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor. In the second half-reaction, the PMP transfers the amino group to the ketone substrate, generating the chiral amine product and regenerating the PLP cofactor.

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction Amino_Donor Amino Donor PLP Enzyme-PLP Amino_Donor->PLP PMP Enzyme-PMP PLP->PMP Amino Group Transfer Chiral_Amine Chiral β-Aminoketone PLP->Chiral_Amine Release PMP->PLP Amino Group Transfer Keto_Donor Keto Byproduct PMP->Keto_Donor Release Keto_Substrate Prochiral Ketone Keto_Substrate->PMP

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[Ethyl(methyl)amino]acetone hydrochloride: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-[Ethyl(methyl)amino]acetone hydrochloride, a substituted aminoketone, demands a comprehensive understanding of its properties and a meticulously planned approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE), operational handling, and disposal, grounded in scientific principles to ensure a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 1158311-95-7) is a solid substance whose primary hazards stem from its potential for dust formation and its chemical nature as an amine hydrochloride.[1] While specific toxicity data for this compound is limited, the Safety Data Sheet (SDS) and data from analogous structures, such as Aminoacetone hydrochloride, provide a strong basis for a thorough risk assessment.[1][2]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion.[1] Analogous compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, we must operate under the assumption that this compound presents similar hazards.

A critical, often overlooked, aspect of amine hydrochloride safety is the potential for the release of hazardous gases. Upon combustion, this compound can produce toxic nitrogen oxides (NOx) and corrosive Hydrogen chloride gas.[1] This necessitates careful consideration of fire safety and emergency response protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the operation. The following table outlines the recommended PPE for handling this compound, categorized by routine handling and emergency spill scenarios.

Scenario Protection Type Specific Recommendations & Rationale
Routine Handling Respiratory A NIOSH-approved P95 or P1 (EU EN 143) particulate respirator is recommended for handling small quantities of the solid to prevent inhalation of dust.[1] For larger quantities or when creating solutions, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges for organic vapors and acid gases provides a higher level of protection against potential vapors and decomposition products.[1]
Eye/Face Chemical safety goggles are mandatory to protect against dust particles.[3][4] A face shield should be worn over goggles when there is a risk of splashing, such as when preparing solutions.[3]
Hand Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving.[5][6]
Body A standard laboratory coat is sufficient for handling small quantities.[3]
Emergency Spill Respiratory A full-face respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges or a self-contained breathing apparatus (SCBA) is essential to protect against high concentrations of dust or vapors.[1]
Eye/Face A full-face respirator provides integrated eye and face protection.[6]
Hand Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn over an inner pair of nitrile gloves.
Body A chemically impervious suit or coveralls is required to prevent skin contact with the spilled material.[3][6]
Footwear Chemical-resistant boots with steel toes are necessary to protect against spills and falling objects.[3]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as crucial as selecting the right equipment. The following workflow minimizes the risk of cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (peel off) doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

PPE Donning and Doffing Sequence.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution. The causality behind each step is explained to reinforce the principles of safe laboratory practice.

Objective: To accurately weigh this compound and dissolve it in a suitable solvent.

Environment: All operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]

Protocol:

  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate working height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar, etc.) before bringing the chemical into the hood. This minimizes movement and potential for accidents.

  • Weighing:

    • Don the appropriate PPE as outlined in the "Routine Handling" section of the table above.

    • Carefully open the container of this compound, avoiding any puff of dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared analytical balance inside the hood. The principle here is to minimize the aerosolization of the powder.

    • Securely close the main container immediately after dispensing.

  • Dissolution:

    • Place the weigh boat containing the chemical into the beaker.

    • Add the magnetic stir bar to the beaker.

    • Slowly add the chosen solvent to the beaker, aiming the stream at the side of the beaker to avoid splashing the powder.

    • Place the beaker on a stir plate and begin gentle stirring until the solid is fully dissolved.

  • Cleanup:

    • Carefully rinse the spatula and weigh boat with a small amount of the solvent, adding the rinsate to the beaker to ensure a quantitative transfer.

    • Dispose of the rinsed weigh boat and any contaminated bench paper in the designated solid chemical waste container.

    • Follow the PPE doffing procedure outlined in the diagram above.

    • Wash hands thoroughly with soap and water after removing PPE.[8]

Emergency and Disposal Plans

A comprehensive safety plan includes robust procedures for emergencies and a clear path for waste disposal.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Exposure Route Immediate First Aid Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response Workflow

In the event of a spill, a systematic response is critical.

Spill_Response cluster_spill Spill Response Protocol s1 1. Evacuate & Alert Evacuate non-essential personnel. Alert lab supervisor. s2 2. Don Emergency PPE s1->s2 s3 3. Contain Spill Cover with inert absorbent (e.g., sand, vermiculite). s2->s3 s4 4. Clean Up Sweep up absorbed material. Place in a labeled, sealed container. s3->s4 s5 5. Decontaminate Area Wipe spill area with appropriate solvent and then soap and water. s4->s5 s6 6. Dispose of Waste Treat all cleanup materials as hazardous waste. s5->s6

Systematic Workflow for Spill Response.
Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment and public health.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[11]

  • Containerization: Use a suitable, sealable container for both solid waste (e.g., contaminated gloves, weigh boats) and any waste solutions. Ensure the container is compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed and certified hazardous waste disposal company.[11][12] Never pour this chemical or its solutions down the drain.[1][10]

By integrating these detailed safety and handling protocols into your daily laboratory operations, you create a robust system that protects researchers, ensures the integrity of your work, and fosters a culture of safety and responsibility.

References

  • MSDS of this compound. Capot Chemical Co.,Ltd.

  • SAFETY DATA SHEET - Acetone. Fisher Scientific, 2023.

  • Safety Data Sheet - Aminoacetone (hydrochloride). Cayman Chemical, 2025.

  • Safety Data Sheet: Acetone. Carl ROTH, 2020.

  • Acetone - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Acetone - Incident management. GOV.UK.

  • Acetone replacement: Where do you start? Green Rose Chemistry, 2021.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Source Not Specified]
  • How should you go about disposing of acetone? Quora, 2022.

  • Hydrochloric acid - SAFETY DATA SHEET. Fisher Scientific, 2009.

  • What's the Best Way to Recycle and Recover Acetone? Maratek Environmental.

  • Safety Data Sheet - Aminoacetone Hydrochloride. Angene Chemical, 2021.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta, 2025.

  • Personal Protective Equipment (PPE). CHEMM.

  • Acetone Safety: Proper Storage and Disposal Methods. Lab Alley.

  • PPE for Hazardous Chemicals. Canada Safety Training.

  • Chemical Waste Management Guide. Technion.

  • Safety Data Sheet - Acetone ACS Grade. Fisher Scientific, 2015.

Sources

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